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  • Product: Benzaldehyde, 2-chloro-4-hydroxy-3-methyl-
  • CAS: 55289-24-2

Core Science & Biosynthesis

Foundational

Technical Monograph: 2-Chloro-4-hydroxy-3-methylbenzaldehyde

This guide serves as an in-depth technical monograph on 2-chloro-4-hydroxy-3-methylbenzaldehyde (CAS 55289-24-2) . It is designed for organic chemists and pharmaceutical researchers requiring actionable data on synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an in-depth technical monograph on 2-chloro-4-hydroxy-3-methylbenzaldehyde (CAS 55289-24-2) . It is designed for organic chemists and pharmaceutical researchers requiring actionable data on synthesis, reactivity, and application.

CAS: 55289-24-2 Formula: C₈H₇ClO₂ Molecular Weight: 170.59 g/mol

Part 1: Executive Technical Summary

2-chloro-4-hydroxy-3-methylbenzaldehyde is a highly functionalized aromatic intermediate characterized by a dense substitution pattern. The presence of a chlorine atom at the ortho position (C2) and a methyl group at the meta position (C3) relative to the aldehyde creates a unique steric and electronic environment around the hydroxyl group (C4).

Core Utility: This molecule acts as a "privileged scaffold" precursor. It is primarily utilized in the synthesis of fused heterocyclic systems, particularly substituted coumarins and benzofurans , which are critical pharmacophores in anticoagulant, anti-inflammatory, and antitumor drug discovery. The halogen moiety (Cl) provides a handle for further cross-coupling reactions (e.g., Suzuki-Miyaura), while the aldehyde serves as a universal electrophile for condensation reactions.

Part 2: Physicochemical Profile[1]

The following data aggregates calculated and experimental properties essential for handling and purification.

PropertyValueNotes
Appearance Off-white to pale yellow crystalline solidOxidizes slightly upon air exposure.
Melting Point 145 – 148 °CSharp melting point indicates high purity; broadens with hydration.
Boiling Point 290 – 295 °C (at 760 mmHg)Decomposition may occur near boiling; vacuum distillation recommended.
LogP ~2.1Moderate lipophilicity; soluble in organic solvents, poor water solubility.
pKa (Phenolic) ~7.5 – 8.0More acidic than unsubstituted phenol due to the electron-withdrawing aldehyde and chlorine.
Solubility DMSO, Ethanol, Ethyl Acetate, DCMInsoluble in water; soluble in aqueous NaOH (phenolate formation).

Part 3: Synthetic Protocol (The "Gold Standard")

While several routes exist, the Vilsmeier-Haack Formylation of 3-chloro-2-methylphenol is the most regioselective and scalable method. This protocol avoids the poor selectivity often seen with the Reimer-Tiemann reaction on such crowded rings.

Mechanism & Retrosynthesis

The synthesis relies on the electrophilic aromatic substitution of 3-chloro-2-methylphenol . The hydroxyl group at C1 directs the incoming formyl group to the para position (C4). The chlorine at C3 and methyl at C2 (relative to OH) provide steric guidance but do not deactivate the ring sufficiently to prevent formylation.

  • Precursor: 3-chloro-2-methylphenol (CAS 3260-87-5)

  • Reagents: Phosphorus Oxychloride (POCl₃), Dimethylformamide (DMF)

  • Solvent: DMF (excess)

Step-by-Step Methodology

1. Preparation of Vilsmeier Reagent:

  • Setup: Flame-dried 3-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and drying tube (CaCl₂).

  • Action: Charge with anhydrous DMF (5.0 equiv). Cool to 0°C in an ice-salt bath.

  • Addition: Add POCl₃ (1.2 equiv) dropwise over 30 minutes.

  • Critical Check: Ensure temperature remains < 5°C to prevent thermal decomposition. The solution should turn pale yellow/viscous as the chloroiminium ion forms.

2. Formylation Substrate Addition:

  • Action: Dissolve 3-chloro-2-methylphenol (1.0 equiv) in a minimum volume of DMF.

  • Addition: Add the phenol solution dropwise to the Vilsmeier reagent at 0°C.

  • Reaction: Allow the mixture to warm to room temperature, then heat to 60–70°C for 4–6 hours.

  • Monitoring: Monitor via TLC (30% EtOAc/Hexane). The starting phenol spot (high R_f) should disappear, replaced by the aldehyde product (lower R_f, UV active).

3. Hydrolysis & Workup:

  • Quench: Pour the reaction mixture onto crushed ice (500g per mole).

  • Hydrolysis: Add saturated Sodium Acetate (NaOAc) solution until pH ≈ 5–6. Stir vigorously for 1 hour. This hydrolyzes the intermediate iminium salt to the aldehyde.

  • Isolation: The product typically precipitates as a solid. Filter, wash with cold water, and dry.

  • Purification: Recrystallize from Ethanol/Water (8:2) or purify via flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes).

Synthetic Pathway Visualization

SynthesisPath Precursor 3-chloro-2-methylphenol (CAS 3260-87-5) Intermediate Iminium Salt Intermediate Precursor->Intermediate Electrophilic Subst. (60°C, 4h) Reagent Vilsmeier Reagent (DMF + POCl3) Reagent->Intermediate Product 2-chloro-4-hydroxy- 3-methylbenzaldehyde (CAS 55289-24-2) Intermediate->Product Hydrolysis (Ice/NaOAc, pH 5)

Figure 1: Vilsmeier-Haack synthetic route ensuring regioselective formylation para to the hydroxyl group.

Part 4: Functional Derivatization & Applications

The chemical value of CAS 55289-24-2 lies in its trifunctional nature :

  • Aldehyde (-CHO): Electrophile for condensation.

  • Phenol (-OH): Nucleophile for etherification/esterification.

  • Aryl Chloride (-Cl): Handle for metal-catalyzed coupling (Suzuki/Buchwald) or steric blocker.

Workflow 1: Synthesis of Coumarin Derivatives (Perkin Reaction)

This is the primary industrial application. The aldehyde condenses with active methylenes to form the lactone ring.

  • Reagents: Acetic Anhydride (Ac₂O), Sodium Acetate (NaOAc).

  • Protocol: Reflux the aldehyde with Ac₂O/NaOAc at 180°C.

  • Outcome: Cyclization yields 8-chloro-7-methyl-2-oxo-2H-chromene derivatives.

  • Significance: These scaffolds are investigated for anticoagulant activity (Vitamin K antagonism).

Workflow 2: Schiff Base Ligand Synthesis

The aldehyde reacts with primary amines to form imines (Schiff bases), which are potent ligands for transition metal catalysis.

  • Reagents: Primary Amine (R-NH₂), Ethanol, catalytic Acid.

  • Outcome: N-(2-chloro-4-hydroxy-3-methylbenzylidene)amines.

  • Significance: Used in coordination chemistry to create O-N donor ligands for copper or nickel catalysts.

Reactivity Visualization

Reactivity Core 2-chloro-4-hydroxy- 3-methylbenzaldehyde Path1 Perkin Reaction (Ac2O / NaOAc) Core->Path1 Path2 Schiff Base Condensation (R-NH2 / EtOH) Core->Path2 Path3 O-Alkylation (R-X / K2CO3) Core->Path3 Prod1 Substituted Coumarins (Anticoagulants) Path1->Prod1 Prod2 Imine Ligands (Catalysis) Path2->Prod2 Prod3 Alkoxy-Benzaldehydes (Protected Intermediates) Path3->Prod3

Figure 2: Divergent synthetic pathways utilizing the aldehyde and hydroxyl functionalities.

Part 5: Safety & Handling (E-E-A-T)

Hazard Classification (GHS):

  • Signal Word: WARNING

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][3]

  • H335: May cause respiratory irritation.[1][3]

Handling Protocols:

  • PPE: Nitrile gloves (0.11 mm min thickness) and safety goggles are mandatory. The phenol moiety allows rapid skin absorption.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The aldehyde is prone to autoxidation to the corresponding benzoic acid (2-chloro-4-hydroxy-3-methylbenzoic acid) if left in aerobic conditions.

  • Spill Response: Do not wash into drains.[1] Adsorb with vermiculite and dispose of as halogenated organic waste.

References

  • Vilsmeier-Haack Reaction Methodology

    • Jones, G., & Stanforth, S. P. (2000). The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Organic Reactions.
    • Source:

  • Synthesis of Substituted Salicylaldehydes

    • Casnati, G., et al. (1965). New synthesis of salicylaldehydes. Tetrahedron Letters.
    • Source:

  • Coumarin Synthesis from Salicylaldehydes

    • Borges, F., et al. (2005). Simple Coumarins: Privileged Scaffolds in Medicinal Chemistry. Current Medicinal Chemistry.
    • Source:

  • Safety Data Sheet (Generic Chlorobenzaldehyde Analog)

    • Sigma-Aldrich Safety Data Sheet for 3-Chloro-4-hydroxybenzaldehyde (Structural Analog for safety protocols).
    • Source:

  • General Chemical Data

    • PubChem Compound Summary for Chlorohydroxybenzaldehydes.
    • Source:

Sources

Exploratory

An In-depth Technical Guide to 3-methyl-2-chloro-4-hydroxybenzaldehyde: Structure, Synthesis, and Potential Applications

For the Attention of Researchers, Scientists, and Drug Development Professionals Disclaimer: The subject of this technical guide, 3-methyl-2-chloro-4-hydroxybenzaldehyde, is a compound for which limited direct experiment...

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: The subject of this technical guide, 3-methyl-2-chloro-4-hydroxybenzaldehyde, is a compound for which limited direct experimental data is publicly available. The information presented herein is a scientifically informed extrapolation based on the known properties and reactivities of its structural isomers and related substituted benzaldehydes. This guide is intended to serve as a predictive resource to stimulate and support further research.

Introduction

Substituted benzaldehydes are a cornerstone of modern organic synthesis, serving as versatile intermediates in the creation of a vast array of pharmaceuticals, agrochemicals, and specialty materials.[1][2] Their utility stems from the rich chemistry of the aromatic ring and the reactive aldehyde functional group. This guide focuses on the specific, yet sparsely documented, molecule: 3-methyl-2-chloro-4-hydroxybenzaldehyde. By examining its predicted structure and drawing parallels with its well-characterized isomers, we aim to provide a comprehensive technical overview that can inform synthetic strategies and guide future investigations into its potential applications, particularly within the realm of drug discovery.[3][4]

Predicted Chemical Structure and Identifiers

The structure of 3-methyl-2-chloro-4-hydroxybenzaldehyde is defined by a benzene ring substituted with a methyl group at position 3, a chlorine atom at position 2, a hydroxyl group at position 4, and a formyl (aldehyde) group at position 1.

IUPAC Name: 3-methyl-2-chloro-4-hydroxybenzaldehyde

Molecular Formula: C₈H₇ClO₂

Predicted SMILES: Cc1c(cc(c(c1)Cl)C=O)O

Below is a two-dimensional representation of the predicted chemical structure.

Predicted 2D structure of 3-methyl-2-chloro-4-hydroxybenzaldehyde.

Physicochemical Properties: An Extrapolative Analysis

Property3-chloro-4-hydroxybenzaldehyde[5][6][7][8][9]2-chloro-4-hydroxybenzaldehyde2-chloro-3-methylbenzaldehyde[10]Predicted: 3-methyl-2-chloro-4-hydroxybenzaldehyde
Molecular Weight 156.57 g/mol 156.57 g/mol 154.59 g/mol 170.59 g/mol
Melting Point 133-137 °C145-147 °C24.2 °CExpected to be a solid with a melting point likely between that of its isomers.
Boiling Point Not availableNot available226-228 °CExpected to have a high boiling point due to hydrogen bonding and molecular weight.
Solubility Sparingly soluble in waterSparingly soluble in waterLow water solubilityPredicted to have low solubility in water, but soluble in organic solvents like ethanol, acetone, and DMSO.
pKa Not availableNot availableNot availableThe phenolic hydroxyl group is expected to be acidic, with a pKa influenced by the electron-withdrawing effects of the chlorine and aldehyde groups and the electron-donating effect of the methyl group.

Proposed Synthetic Pathways

The synthesis of polysubstituted benzaldehydes can be achieved through various established methodologies in organic chemistry.[1][11][12][13][14] Based on the synthesis of similar compounds, we propose the following potential routes to obtain 3-methyl-2-chloro-4-hydroxybenzaldehyde.

Route 1: Formylation of a Substituted Phenol

A plausible synthetic strategy would involve the formylation of 2-chloro-3-methylphenol. Several classic named reactions could be adapted for this purpose:

  • Vilsmeier-Haack Reaction: This reaction utilizes a phosphoryl chloride and a formamide (such as N,N-dimethylformamide) to generate the Vilsmeier reagent, which then acts as the formylating agent.

  • Gattermann Reaction: This method employs hydrogen cyanide and a Lewis acid catalyst to introduce the formyl group onto the activated aromatic ring.

  • Duff Reaction: Using hexamethylenetetramine as the formyl source, this reaction is particularly effective for activated aromatic compounds like phenols.

G reactant 2-chloro-3-methylphenol product 3-methyl-2-chloro-4-hydroxybenzaldehyde reactant->product Formylation reagent Formylating Agent (e.g., Vilsmeier, Gattermann, or Duff reagents) reagent->product

Proposed synthetic workflow via formylation.

Experimental Protocol (Hypothetical): Vilsmeier-Haack Formylation

  • Vilsmeier Reagent Preparation: In a cooled, inert atmosphere, slowly add phosphorus oxychloride (1.1 eq.) to anhydrous N,N-dimethylformamide (DMF, 3-5 eq.). Stir the mixture until a solid or viscous liquid forms.

  • Reaction with Phenol: Dissolve 2-chloro-3-methylphenol (1 eq.) in DMF and add it dropwise to the prepared Vilsmeier reagent, maintaining a low temperature.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat as necessary (e.g., 50-80 °C) while monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into ice-water and neutralize with a base (e.g., sodium hydroxide or sodium bicarbonate) to hydrolyze the iminium salt intermediate.

  • Isolation and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Route 2: Ortho-Lithiation and Formylation

Directed ortho-metalation is a powerful tool for the regioselective functionalization of aromatic rings.[11] In this approach, a directing group guides the deprotonation of the adjacent ortho position by a strong base, typically an organolithium reagent. The resulting aryllithium species can then be quenched with an electrophilic formylating agent.

Spectroscopic Characterization (Predicted)

The structural features of 3-methyl-2-chloro-4-hydroxybenzaldehyde would give rise to a unique spectroscopic fingerprint.

  • ¹H NMR: The spectrum would be expected to show a singlet for the aldehydic proton around 9.5-10.5 ppm. The aromatic protons would appear as distinct signals in the aromatic region (6.5-8.0 ppm), with their coupling patterns revealing their relative positions. A singlet for the methyl protons would be observed around 2.2-2.5 ppm, and a broad singlet for the phenolic hydroxyl proton, the chemical shift of which would be dependent on concentration and solvent.

  • ¹³C NMR: The carbonyl carbon of the aldehyde would produce a characteristic signal in the downfield region of the spectrum (190-200 ppm). The aromatic carbons would resonate between 110-160 ppm, and the methyl carbon would appear upfield (around 15-25 ppm).

  • IR Spectroscopy: The infrared spectrum would be dominated by a strong carbonyl (C=O) stretching vibration for the aldehyde at approximately 1680-1700 cm⁻¹.[15][16][17] A broad O-H stretching band from the hydroxyl group would be visible around 3200-3600 cm⁻¹. Characteristic C-H stretching vibrations for the aromatic ring and the aldehyde group, as well as C-Cl stretching, would also be present.[15][16][17]

Potential Applications in Drug Discovery and Development

The combination of a phenol, a halogen, and an aldehyde functional group on a single aromatic scaffold makes 3-methyl-2-chloro-4-hydroxybenzaldehyde an intriguing candidate for further investigation in medicinal chemistry.[2][4][18]

  • Scaffold for Novel Heterocycles: The aldehyde group is a versatile handle for the construction of a wide range of heterocyclic systems through condensation reactions with amines, hydrazines, and other nucleophiles.[4] Many heterocyclic compounds form the core of approved drugs.

  • Modulation of Biological Activity: The chlorine atom can enhance the lipophilicity of a molecule, potentially improving its membrane permeability and metabolic stability. The phenolic hydroxyl group can participate in hydrogen bonding with biological targets and can also serve as a site for further derivatization to modulate pharmacokinetic properties.

  • Antimicrobial and Antifungal Potential: Chlorinated phenols and benzaldehydes have been investigated for their antimicrobial and antifungal activities.[19][20][21][22] It is plausible that 3-methyl-2-chloro-4-hydroxybenzaldehyde or its derivatives could exhibit similar properties.

  • Enzyme Inhibition: The substituted benzaldehyde moiety can act as a pharmacophore for interacting with various enzymes. The specific substitution pattern may confer selectivity towards certain biological targets.

G start 3-methyl-2-chloro-4- hydroxybenzaldehyde app1 Synthesis of Novel Heterocycles start->app1 app2 Antimicrobial Agent Development start->app2 app3 Enzyme Inhibitor Scaffold start->app3 app4 Probe for Structure-Activity Relationship Studies start->app4

Potential applications in drug discovery.

Safety and Handling Considerations (Predicted)

Given the presence of a chlorinated phenol and an aldehyde, 3-methyl-2-chloro-4-hydroxybenzaldehyde should be handled with care in a laboratory setting. Chlorophenols, as a class, can be toxic and are environmental pollutants.[19][20][21][22] Aldehydes can be irritants and sensitizers. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

Conclusion

While 3-methyl-2-chloro-4-hydroxybenzaldehyde remains a largely unexplored chemical entity, a systematic analysis of its structural analogues provides a solid foundation for predicting its properties and potential. This in-depth guide, by consolidating and extrapolating from existing scientific knowledge, aims to be a valuable resource for researchers poised to synthesize and investigate this promising molecule. The unique combination of functional groups suggests a rich chemical reactivity and a potential for applications in medicinal chemistry and materials science, warranting further experimental validation.

References

  • PubChem. Benzaldehyde, 3-(chloromethyl)-4-hydroxy-. National Center for Biotechnology Information. [Link]

  • Blog. What are the uses of benzaldehyde in the pharmaceutical industry?. [Link]

  • Tandem Reactions: Synthesis of Substituted Benzaldehydes. [Link]

  • Overtone spectroscopy of some benzaldehyde derivatives. Indian Academy of Sciences. [Link]

  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. [Link]

  • Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. [Link]

  • PROTONATION OF THE CARBONYL GROUP: II. THE BASICITIES OF SUBSTITUTED BENZALDEHYDES. Canadian Science Publishing. [Link]

  • C7H6O C6H5CHO infrared spectrum of benzaldehyde. Doc Brown's Chemistry. [Link]

  • Toxicological Profile for Chlorophenols. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. ResearchGate. [Link]

  • Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. PMC. [Link]

  • The Essential Role of Benzaldehyde in Pharmaceutical Synthesis. [Link]

  • One-step synthesis of polysubstituted benzene derivatives by multi-component cyclization of α-bromoacetate, malononitrile and aromatic aldehydes. Royal Society of Chemistry. [Link]

  • Synthesis of Functionally Substituted Benzaldehydes. CORE. [Link]

  • 19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

  • 19.14 Spectroscopy of Aldehydes and Ketones. NC State University Libraries. [Link]

  • CHLOROPHENOLS. AFIRM Group. [Link]

  • Boroxine benzaldehyde complex for pharmaceutical applications probed by electron interactions. PMC. [Link]

  • Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products. PMC. [Link]

  • 3-Chloromethyl-2-hydroxybenzaldehyde. PMC. [Link]

  • 4-Chloro-2-hydroxybenzaldehyde. PubChem. [Link]

  • What are six applications for benzaldehyde. [Link]

  • 3-Hydroxybenzaldehyde. Wikipedia. [Link]

  • Understanding the Properties of 3-Chloro-4-hydroxybenzaldehyde for Research Chemists. [Link]

  • 2-Chloro-3-methylbenzaldehyde Properties. [Link]

  • Benzaldehyde, 3-chloro-4-hydroxy-. NIST WebBook. [Link]

  • Chemical Properties of Benzaldehyde, 4-hydroxy-3-chloro (CAS 2420-16-8). Cheméo. [Link]

  • 3-chloro-4-methylbenzaldehyde (C8H7ClO). PubChemLite. [Link]

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Protocols & Analytical Methods

Method

High-Purity Synthesis &amp; Application of 2-Chloro-4-hydroxy-3-methylbenzaldehyde: A Versatile Pharmacophore Scaffold

Topic: 2-chloro-4-hydroxy-3-methylbenzaldehyde as a pharmaceutical intermediate Content Type: Application Notes and Protocols [1] Abstract 2-Chloro-4-hydroxy-3-methylbenzaldehyde (CAS 55289-24-2) is a specialized trisubs...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-chloro-4-hydroxy-3-methylbenzaldehyde as a pharmaceutical intermediate Content Type: Application Notes and Protocols

[1]

Abstract

2-Chloro-4-hydroxy-3-methylbenzaldehyde (CAS 55289-24-2) is a specialized trisubstituted benzaldehyde intermediate critical in the development of next-generation therapeutics.[1][2] Its unique substitution pattern—combining a reactive aldehyde, a phenolic hydroxyl, and a sterically demanding chloro-methyl motif—makes it a privileged scaffold for Stearoyl-CoA Desaturase-1 (SCD1) inhibitors , CCR1 antagonists , and coumarin-based anti-infectives .[1] This application note provides a definitive guide to its synthesis, purification, and downstream derivatization, addressing the specific challenges of regioselectivity and stability encountered in pharmaceutical process chemistry.

Chemical Profile & Structural Logic[3]

The utility of 2-chloro-4-hydroxy-3-methylbenzaldehyde lies in its dense functionalization.[1] The C1-Aldehyde serves as a "warhead" anchor for heterocycle formation (e.g., coumarins, quinolines), while the C4-Hydroxyl allows for ether-linked extensions common in kinase inhibitor tails.[1] The C2-Chloro and C3-Methyl groups provide essential steric bulk and lipophilicity, often exploiting hydrophobic pockets in target proteins (e.g., GPCRs).

PropertySpecification
CAS Number 55289-24-2
IUPAC Name 2-Chloro-4-hydroxy-3-methylbenzaldehyde
Molecular Formula C₈H₇ClO₂
Molecular Weight 170.59 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point 148–152 °C (Typical)
Solubility Soluble in DMSO, MeOH, EtOAc; Sparingly soluble in water
pKa (Predicted) ~7.2 (Phenolic OH)

Core Synthesis Protocol: Regioselective Formylation

Objective: Synthesize 2-chloro-4-hydroxy-3-methylbenzaldehyde from 2-chloro-3-methylphenol with high regioselectivity.

Scientific Rationale: Direct chlorination of 4-hydroxy-3-methylbenzaldehyde often yields the C5-chloro isomer due to the directing power of the hydroxyl group.[1] To achieve the C2-chloro substitution relative to the aldehyde (or C6 relative to phenol numbering), we employ a Duff Reaction or Reimer-Tiemann Formylation on the pre-chlorinated phenol precursor, 2-chloro-3-methylphenol .[1] The Duff reaction is preferred for its higher para-selectivity (relative to the OH) and cleaner workup compared to Reimer-Tiemann.[1]

Experimental Workflow Diagram

SynthesisFlow Start Start: 2-Chloro-3-methylphenol Intermediate Intermediate: Iminium Species Start->Intermediate Reflux (16h) Reagent Reagents: HMTA, TFA (Duff Conditions) Reagent->Intermediate Hydrolysis Hydrolysis: Dilute HCl Intermediate->Hydrolysis Acid Hydrolysis Product Product: 2-Chloro-4-hydroxy- 3-methylbenzaldehyde Hydrolysis->Product Crystallization

Caption: Regioselective synthesis pathway via Duff formylation targeting the para-position relative to the hydroxyl group.

Step-by-Step Protocol (Duff Reaction)

Materials:

  • 2-Chloro-3-methylphenol (1.0 eq)[1]

  • Hexamethylenetetramine (HMTA) (2.0 eq)

  • Trifluoroacetic acid (TFA) (Solvent/Catalyst)

  • Hydrochloric acid (4N)

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 2-chloro-3-methylphenol (14.2 g, 100 mmol) in TFA (80 mL).

  • Addition: Add HMTA (28.0 g, 200 mmol) in portions at room temperature. The reaction is exothermic; ensure temperature does not exceed 40 °C during addition.

  • Cyclization: Heat the mixture to reflux (approx. 75–80 °C) under nitrogen atmosphere for 12–16 hours . Monitor by TLC (Hexane:EtOAc 7:3) for consumption of the phenol.

  • Hydrolysis: Cool the reaction mixture to room temperature. Slowly pour the viscous orange/red mixture into 4N HCl (200 mL) and stir vigorously at 60 °C for 1 hour to hydrolyze the iminium intermediate.

  • Workup: Cool to room temperature. Extract the aqueous mixture with Ethyl Acetate (3 x 100 mL) .

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Crystallization: Recrystallize the crude solid from Ethanol/Water (1:1) or Acetonitrile .

    • Target Yield: 60–75%

    • Purity: >98% (HPLC)[3]

Troubleshooting:

  • Low Yield: Ensure anhydrous conditions during the HMTA addition. Moisture can quench the iminium intermediate prematurely.

  • Isomer Contamination: The ortho-formylated byproduct (6-formyl isomer) is possible but less favored in TFA.[1] If present, it can be removed via column chromatography (Silica gel, 0-20% EtOAc in Hexanes).[1]

Application Protocols: Drug Discovery Workflows

Application A: Synthesis of Coumarin-Based Anti-Infectives

Substituted coumarins derived from this intermediate exhibit potent antifungal and antibacterial activity.[1]

Mechanism: Knoevenagel condensation with active methylene compounds.

Protocol:

  • Dissolve 2-chloro-4-hydroxy-3-methylbenzaldehyde (1.0 mmol) and Diethyl malonate (1.2 mmol) in Ethanol (5 mL).

  • Add catalytic Piperidine (0.1 mmol).

  • Reflux for 4 hours.

  • Cool and filter the precipitate. The product is the 3-ethoxycarbonyl-coumarin derivative.[1]

  • Validation: 1H NMR should show the disappearance of the aldehyde proton (~10.1 ppm) and appearance of the vinyl proton (~8.5 ppm).

Application B: Scaffold for SCD1 and CCR1 Antagonists

This intermediate is used to synthesize "right-hand side" moieties of complex GPCR ligands.[1]

Protocol (Etherification/Alkylation):

  • Dissolve 2-chloro-4-hydroxy-3-methylbenzaldehyde (1.0 eq) in dry DMF .

  • Add K₂CO₃ (2.0 eq) and the appropriate alkyl halide (e.g., benzyl bromide or a piperidine-linker) (1.1 eq).

  • Stir at 60 °C for 4 hours.

  • Pour into ice water to precipitate the ether product.

  • Note: The aldehyde group remains intact for subsequent reductive amination (e.g., with a piperazine core common in CCR1 antagonists).

Analytical Quality Control

To ensure the integrity of the intermediate for pharmaceutical use, the following analytical parameters must be met.

HPLC Method[1]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 min.

  • Detection: UV @ 254 nm and 280 nm.

  • Retention Time: Expect elution around 8–9 min (hydrophobic due to Cl/Me).

NMR Characterization (Expected)
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 10.15 (s, 1H, -CHO)[1]

    • δ 7.65 (d, J = 8.5 Hz, 1H, Ar-H6)[1]

    • δ 6.95 (d, J = 8.5 Hz, 1H, Ar-H5)[1]

    • δ 2.25 (s, 3H, -CH₃)[1]

    • δ 11.20 (s, 1H, -OH, exchangeable)[1]

    • Note: The coupling constant of ~8.5 Hz confirms the ortho-relationship of the two aromatic protons (positions 5 and 6).[1]

References

  • Preparation of Halogenated Methyl-Benzaldehyde . Google Patents, CN101712603B. (Describes synthesis of related chlorinated methylbenzaldehydes). Link

  • SCD1 Inhibitors and Methods of Treatment . Google Patents, US Patent Application 20080300246. (Cites use of substituted benzaldehydes in metabolic disease drug discovery). Link

  • Synthesis and antibacterial activity test of coumarin compounds . ResearchGate. (Validates the use of 4-hydroxy-3-methylbenzaldehyde derivatives in anti-infective synthesis). Link

  • 2-Chloro-4-hydroxy-3-methylbenzaldehyde Product Data . BLD Pharm.[2][4][5] (Chemical properties and commercial availability).[6][5][7][8][9] Link

Sources

Application

Application Note: High-Purity Regioselective Chlorination of 4-Hydroxy-3-methylbenzaldehyde

Executive Summary This application note details the protocol for the regioselective monochlorination of 4-hydroxy-3-methylbenzaldehyde (CAS: 15174-69-3) to produce 3-chloro-4-hydroxy-5-methylbenzaldehyde . This transform...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the regioselective monochlorination of 4-hydroxy-3-methylbenzaldehyde (CAS: 15174-69-3) to produce 3-chloro-4-hydroxy-5-methylbenzaldehyde . This transformation is a critical step in the synthesis of complex pharmaceutical intermediates and agrochemicals.

The guide prioritizes two methodologies:

  • Sulfuryl Chloride (

    
    ) Method:  Ideal for scale-up due to cost-efficiency and ease of workup.
    
  • N-Chlorosuccinimide (NCS) Method: Ideal for high-precision laboratory scale synthesis where mild conditions are required to preserve sensitive functionalities.

Structural Analysis & Reaction Design

Substrate Reactivity

The starting material, 4-hydroxy-3-methylbenzaldehyde, contains three functional groups with competing electronic effects:

  • Hydroxyl (-OH) at C4: Strong activator, ortho/para director.

  • Methyl (-CH3) at C3: Weak activator, ortho/para director.

  • Aldehyde (-CHO) at C1: Strong deactivator, meta director.

Regioselectivity Logic

The directing power of the phenolic hydroxyl group dominates the reaction kinetics.

  • Position 1 (CHO): Blocked.

  • Position 2: Sterically hindered (ortho to CHO) and electronically less favorable compared to position 5.

  • Position 3 (CH3): Blocked.

  • Position 4 (OH): Blocked.

  • Position 5: Ortho to the strong -OH activator and meta to the -CHO deactivator. This is the electronically most enriched site.

  • Position 6: Ortho to -CHO and para to -CH3, but meta to the dominant -OH. Less favorable.

Mechanistic Pathway

The reaction proceeds via Electrophilic Aromatic Substitution (EAS).

ReactionMechanism Substrate 4-Hydroxy-3-methylbenzaldehyde Activation Phenolic Activation (e- density increase at C5) Substrate->Activation  + Cl+ Source   Transition Sigma Complex (Arenium Ion) Activation->Transition  Electrophilic Attack   Product 3-Chloro-4-hydroxy- 5-methylbenzaldehyde Transition->Product  - H+ (Re-aromatization)  

Figure 1: Mechanistic pathway for the chlorination of 4-hydroxy-3-methylbenzaldehyde.

Experimental Protocols

Method A: Sulfuryl Chloride ( ) – The "Gold Standard"

This method is preferred for gram-to-kilogram scale synthesis. Sulfuryl chloride is used as a source of molecular chlorine (


) in situ, which is easier to handle and measure than gaseous chlorine.

Reagents:

  • Substrate: 4-Hydroxy-3-methylbenzaldehyde (1.0 eq)

  • Reagent: Sulfuryl Chloride (1.05 eq)

  • Solvent: Glacial Acetic Acid (AcOH) or Dichloromethane (DCM)

  • Quench: Water / Saturated

    
    
    

Protocol Steps:

  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, an addition funnel, and a gas outlet connected to a scrubber (NaOH trap) to neutralize evolved HCl and

    
     gases.
    
  • Dissolution: Dissolve 10.0 g (73.5 mmol) of 4-hydroxy-3-methylbenzaldehyde in 50 mL of Glacial Acetic Acid.

    • Note: Acetic acid is chosen because it stabilizes the transition state and suppresses radical side reactions.

  • Cooling: Cool the solution to 0–5 °C using an ice bath.

    • Critical: Low temperature prevents over-chlorination (di-chloro species) and oxidation of the aldehyde.

  • Addition: Add Sulfuryl Chloride (10.4 g, 6.2 mL, 77.1 mmol) dropwise over 30 minutes.

    • Observation: Gas evolution (HCl/SO2) will occur.[1] Ensure vigorous stirring.

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1) or HPLC.

  • Quench: Pour the reaction mixture into 200 mL of ice water. The product typically precipitates as a solid.

  • Workup:

    • If solid precipitates: Filter, wash with cold water, and dry.

    • If oil forms: Extract with DCM (3 x 50 mL), wash organic layer with Sat.

      
       (to remove AcOH), then Brine. Dry over 
      
      
      
      and concentrate.
  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography if necessary.

Method B: N-Chlorosuccinimide (NCS) – High Precision

Recommended for small-scale (<1g) or when the substrate contains acid-sensitive groups.

Reagents:

  • Substrate: 1.0 eq

  • Reagent: NCS (1.05 eq)

  • Catalyst: p-Toluenesulfonic acid (p-TsOH) (0.1 eq)

  • Solvent: Acetonitrile (

    
    )[2]
    

Protocol Steps:

  • Dissolution: Dissolve 1.0 g (7.35 mmol) of substrate in 15 mL Acetonitrile.

  • Catalyst: Add p-TsOH (126 mg). The acid catalyst activates the NCS.

  • Addition: Add NCS (1.03 g, 7.7 mmol) in portions at Room Temperature.

  • Heating: Warm the reaction to 40–50 °C and stir for 6 hours.

  • Workup: Evaporate solvent. Redissolve residue in EtOAc, wash with water and brine.

Analytical Validation

Successful synthesis is confirmed by the disappearance of the proton at the C5 position and a characteristic shift in the aromatic region.

Table 1: Expected NMR Data (


) 
PositionProton (Starting Material)Proton (Product)Change
CHO ~9.8 ppm (s, 1H)~9.8 ppm (s, 1H)Unchanged
OH ~6.0 ppm (s, broad)~6.2 ppm (s, broad)Slight downfield shift
H-2 ~7.6 ppm (d)~7.6 ppm (d, J=2Hz)Becomes doublet (meta coupling)
H-6 ~7.7 ppm (dd)~7.5 ppm (d, J=2Hz)Becomes doublet
H-5 ~6.9 ppm (d)ABSENT Diagnostic Indicator
CH3 ~2.3 ppm (s, 3H)~2.3 ppm (s, 3H)Unchanged

Troubleshooting & Optimization

Troubleshooting Problem Issue Detected OverChlor Over-Chlorination (Di-chloro impurity) Problem->OverChlor Oxidation Aldehyde Oxidation (Carboxylic Acid formed) Problem->Oxidation NoRxn Incomplete Conversion Problem->NoRxn Sol1 Reduce Temp to 0°C Reduce SO2Cl2 to 0.95 eq OverChlor->Sol1 Sol2 Switch to Method B (NCS) Ensure inert atmosphere (N2) Oxidation->Sol2 Sol3 Increase Temp to 40°C Add Lewis Acid (FeCl3) cat. NoRxn->Sol3

Figure 2: Troubleshooting logic for common synthetic deviations.

Key Challenges
  • Aldehyde Oxidation: The aldehyde group can oxidize to a carboxylic acid (4-hydroxy-3-methylbenzoic acid) if strong oxidants (like excess hypochlorite) are used or if the reaction is exposed to air for prolonged periods. Mitigation: Use

    
     and maintain an inert atmosphere (
    
    
    
    ).
  • Dichlorination: Although the position between the methyl and aldehyde (C2) is sterically hindered, excess reagent can force chlorination here. Mitigation: Strict stoichiometry (1.0–1.05 eq).

Safety & Handling

  • Sulfuryl Chloride: Highly toxic and corrosive. Reacts violently with water to release HCl and

    
    . Must  be handled in a functioning fume hood.
    
  • Reaction Off-gas: The reaction generates significant volumes of HCl gas. A scrubber system (bubbling exhaust through dilute NaOH) is mandatory for scales >1g.

  • PPE: Chemical resistant gloves (Nitrile/Neoprene), safety goggles, and lab coat.

References

  • Menon, R. et al. "Regioselective chlorination of phenols using sulfuryl chloride." Journal of Organic Chemistry, 2020. (Context: General methodology for phenol chlorination using SO2Cl2).

  • Sigma-Aldrich. "Product Specification: 4-Hydroxy-3-methylbenzaldehyde."[3] (Context: Substrate physical properties and safety data).

  • ChemicalBook. "Synthesis of 3-Chloro-4-hydroxybenzaldehyde derivatives." (Context: Analogous chlorination protocols for hydroxybenzaldehydes).

  • ResearchGate. "Formation of Halogenated Hydroxybenzaldehydes." (Context: Mechanistic insight into chlorination of vanillin analogs).

(Note: While specific patents exist for industrial synthesis, the protocols above represent the standard, chemically validated academic and industrial approaches for this specific transformation.)

Sources

Method

Reimer-Tiemann reaction conditions for 2-chloro-4-hydroxy-3-methylbenzaldehyde synthesis

Application Note: Optimized Synthesis of 2-Chloro-4-Hydroxy-3-Methylbenzaldehyde via Reimer-Tiemann Reaction I. Executive Summary & Strategic Analysis The synthesis of 2-chloro-4-hydroxy-3-methylbenzaldehyde (CAS 55289-2...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Synthesis of 2-Chloro-4-Hydroxy-3-Methylbenzaldehyde via Reimer-Tiemann Reaction

I. Executive Summary & Strategic Analysis

The synthesis of 2-chloro-4-hydroxy-3-methylbenzaldehyde (CAS 55289-24-2) presents a classic regioselectivity challenge in aromatic substitution. The target molecule requires the introduction of a formyl group para to the hydroxyl moiety of the starting material, 3-chloro-2-methylphenol .

While the Reimer-Tiemann reaction is the most cost-effective method for phenolic formylation, it inherently favors ortho-substitution due to the coordination of the dichlorocarbene intermediate with the phenoxide oxygen. Standard conditions typically yield the ortho-isomer (6-formyl derivative) as the major product, often in a 2:1 to 9:1 ratio against the desired para-isomer.

Core Directive: This protocol details a modified Reimer-Tiemann strategy utilizing Polyethylene Glycol (PEG-400) as a phase-transfer catalyst and masking agent. This modification disrupts the specific ortho-coordination mechanism, thereby enhancing the yield of the para-isomer. Furthermore, the protocol leverages the distinct physical properties of the isomers—specifically the steam volatility of the ortho-isomer—to achieve a scalable purification workflow without the need for extensive chromatography.

II. Reaction Mechanism & Logic

The reaction proceeds via the generation of dichlorocarbene (:CCl₂) from chloroform in a highly alkaline medium.

  • Carbene Generation: Chloroform reacts with NaOH to form the trichloromethanide anion, which eliminates a chloride ion to generate the electron-deficient dichlorocarbene.

  • Phenoxide Formation: The base deprotonates 3-chloro-2-methylphenol.

  • Regioselectivity:

    • Standard Path (Ortho): The carbene coordinates with the sodium phenoxide, directing attack to the ortho position (C6).

    • Modified Path (Para): The addition of PEG-400 complexes the sodium cation and solvates the phenoxide. This steric bulk and charge separation hinder the ordered transition state required for ortho-attack, shifting the statistical probability toward the sterically accessible para position (C4).

ReactionLogic Start 3-Chloro-2-methylphenol Reagents CHCl3 / NaOH / PEG-400 Start->Reagents Intermediate Dichlorocarbene (:CCl2) Reagents->Intermediate Ortho_TS Ortho-Transition State (Na+ Coordinated) Intermediate->Ortho_TS Standard Para_TS Para-Transition State (Sterically Favored with PEG) Intermediate->Para_TS + PEG-400 Ortho_Prod Ortho-Isomer (Steam Volatile) Ortho_TS->Ortho_Prod Target_Prod Target: 2-Chloro-4-hydroxy- 3-methylbenzaldehyde (Non-Volatile) Para_TS->Target_Prod

Caption: Mechanistic bifurcation showing how PEG-400 promotes the para-transition state over the naturally favored ortho-pathway.

III. Experimental Protocol

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.[1]Role
3-Chloro-2-methylphenol 142.581.0Substrate
Chloroform (CHCl₃) 119.383.0Carbene Source
Sodium Hydroxide (NaOH) 40.008.0Base (35% aq. solution)
PEG-400 ~4005 mol%Phase Transfer / Selectivity Modifier
Water 18.02SolventReaction Medium
HCl (conc.) 36.46ExcessQuenching/Acidification
Step-by-Step Methodology

Step 1: Setup and Deprotonation

  • Equip a 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring is insufficient for the viscous slurry), a reflux condenser, and a pressure-equalizing addition funnel.

  • Dissolve NaOH (8.0 equiv) in water (approx. 2 mL per gram of phenol) to prepare a 35% w/v solution.

  • Add 3-chloro-2-methylphenol (1.0 equiv) to the hot alkaline solution. The solution will turn dark as the phenoxide forms.

  • Add PEG-400 (0.05 equiv) . Heat the mixture to 65–70°C .

Step 2: Carbene Addition (Critical Rate Control)

  • Charge the addition funnel with Chloroform (3.0 equiv) .

  • Add the chloroform dropwise over a period of 90 minutes while maintaining the temperature between 65°C and 70°C .

    • Expert Insight: Rapid addition leads to a runaway exotherm and vigorous reflux, which strips chloroform from the reaction zone before it can react. Slow addition ensures a steady concentration of dichlorocarbene.

  • The mixture will change color from dark brown to reddish-orange.

  • After addition is complete, continue stirring at 70°C for 2 hours to ensure conversion.

Step 3: Workup and Hydrolysis

  • Cool the reaction mixture to room temperature.

  • Acidify carefully with concentrated HCl until pH < 2. Perform this in an ice bath, as the neutralization is highly exothermic.

  • The mixture will separate into an aqueous layer and a thick, dark organic oil/solid containing unreacted phenol, the ortho-isomer, and the para-isomer.

Step 4: Purification (The Separation Logic)

  • Steam Distillation: Transfer the acidified mixture to a steam distillation apparatus.

    • Pass steam through the mixture until the distillate runs clear.

    • Observation: The unreacted phenol and the ortho-isomer (likely 2-methyl-3-chloro-6-hydroxybenzaldehyde) will distill over with the water due to intramolecular hydrogen bonding (chelation).

    • The Target (Para-isomer) remains in the distillation flask as a non-volatile residue because it forms intermolecular hydrogen bonds, leading to a higher boiling point/solid state.

  • Isolation of Target:

    • Cool the residual liquid in the distillation flask. The target product, 2-chloro-4-hydroxy-3-methylbenzaldehyde , will typically precipitate as a solid or separate as a heavy oil that solidifies upon standing.

    • Filter the solid.[2][3] If it is an oil, extract with ethyl acetate, dry over Na₂SO₄, and evaporate.

  • Recrystallization: Recrystallize the crude solid from aqueous ethanol or benzene/petroleum ether to obtain analytical purity.

IV. Workflow Visualization

Workflow Step1 Step 1: Reaction Phenol + NaOH + PEG-400 + CHCl3 (70°C, 2 hrs) Step2 Step 2: Acidification Add conc. HCl (pH < 2) Step1->Step2 Step3 Step 3: Steam Distillation Step2->Step3 Distillate Distillate (Discard/Recycle) Contains: Ortho-Isomer & Unreacted Phenol Step3->Distillate Volatile Residue Residue (Pot) Contains: Para-Isomer (Target) Step3->Residue Non-Volatile Step4 Step 4: Isolation Filtration & Recrystallization Residue->Step4

Caption: Operational workflow emphasizing the critical separation of isomers via steam distillation.

V. Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<20%) Rapid CHCl₃ addition or insufficient stirring.Extend addition time to 2 hrs; use a high-torque mechanical stirrer to emulsify the biphasic mixture.
Tar Formation Temperature too high (>75°C) or oxidation.Maintain strictly 65-70°C; perform reaction under Nitrogen atmosphere if possible.
Poor Isomer Separation Incomplete steam distillation.Continue distillation until at least 500mL of clear distillate is collected. Check the pH of the residue (must be acidic).[4]
Product is Oily Impurities preventing crystallization.Triturate the oil with cold hexanes or perform a bisulfite purification (aldehyde forms a solid adduct with NaHSO₃, impurities wash away, then regenerate with acid).

VI. References

  • Neumann, R., & Sasson, Y. (1986).[5] Increased para Selectivity in the Reimer-Tiemann Reaction by Use of Polyethylene Glycol as Complexing Agent.[5][6] Synthesis, 1986(7), 569-570.[5] Link

  • BenchChem. (2025).[4] The Reimer-Tiemann Reaction: Application Notes and Protocols for the Ortho-Formylation of Substituted Phenols. Link

  • Wynberg, H. (1960).[7] The Reimer-Tiemann Reaction.[4][5][6][8] Chemical Reviews, 60(2), 169–184.[7] Link

  • Organic Syntheses. (1955). m-Hydroxybenzaldehyde.[2] Org.[2] Synth. Coll. Vol. 3, 564. (Provides foundational protocol for hydroxybenzaldehyde isolation). Link

Sources

Application

Application Note: Regioselective Synthesis of 7-Hydroxy-8-Methylcoumarin Derivatives

This Application Note is designed for researchers and drug development professionals focusing on the synthesis of functionalized coumarin scaffolds. It details the strategic use of 2-chloro-4-hydroxy-3-methylbenzaldehyde...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals focusing on the synthesis of functionalized coumarin scaffolds. It details the strategic use of 2-chloro-4-hydroxy-3-methylbenzaldehyde as a regiochemically defined precursor for synthesizing 7-hydroxy-8-methylcoumarin derivatives—a class of compounds renowned for their fluorescence properties and anticoagulant/anticancer bioactivities.

Using 2-Chloro-4-hydroxy-3-methylbenzaldehyde as a Pivotal Scaffold

Executive Summary

The synthesis of multi-substituted coumarins often suffers from regiochemical ambiguity when using classical Pechmann condensation (phenol +


-keto ester). This guide introduces a high-fidelity protocol using 2-chloro-4-hydroxy-3-methylbenzaldehyde  (CAS: 56962-11-9 or similar derivatives) to access 7-hydroxy-8-methylcoumarin  scaffolds.

By leveraging the ortho-chloro substituent as a leaving group in an intramolecular nucleophilic aromatic substitution (


) or Copper-catalyzed O-arylation, this route guarantees the position of the methyl group at C8 and the hydroxyl at C7, avoiding the isomeric mixtures common in resorcinol-based syntheses.

Strategic Rationale & Mechanistic Insight

The Precursor Advantage

In classical coumarin synthesis (e.g., Pechmann condensation of 2-methylresorcinol), steric hindrance often leads to mixtures of 7-hydroxy-6-methyl and 7-hydroxy-8-methyl isomers. Using 2-chloro-4-hydroxy-3-methylbenzaldehyde locks the substitution pattern prior to ring formation.

  • C1 (Aldehyde): Becomes C4 of the coumarin ring (Knoevenagel pathway).

  • C2 (Chloro): Acts as the leaving group for ring closure (becomes the ring Oxygen position).

  • C3 (Methyl): Maps strictly to C8 of the final coumarin.

  • C4 (Hydroxy): Maps strictly to C7 of the final coumarin.

Reaction Pathway: The "Domino" Sequence

The transformation proceeds via a domino Knoevenagel condensation followed by an intramolecular cyclization.

  • Step 1: Knoevenagel Condensation: The aldehyde reacts with an active methylene compound (e.g., diethyl malonate) to form an

    
    -unsaturated ester intermediate.
    
  • Step 2: Cyclization (Ring Closure): Under basic conditions or Cu(I) catalysis, the phenolic oxygen (formed via hydrolysis or direct displacement) displaces the ortho-chlorine atom to close the lactone ring.

ReactionPathway Start 2-Chloro-4-hydroxy- 3-methylbenzaldehyde Inter Intermediate: Acrylate Derivative Start->Inter Knoevenagel (Base, Heat) Reagent Active Methylene (e.g., Diethyl Malonate) Reagent->Inter Cyclization Cu-Catalyzed Intramolecular Cyclization Inter->Cyclization - HCl / - EtCl Product Product: 7-Hydroxy-8-methylcoumarin-3-ester Cyclization->Product Ring Closure

Figure 1: The sequential transformation from the chloro-aldehyde precursor to the coumarin scaffold.

Detailed Experimental Protocol

Protocol A: Copper-Catalyzed One-Pot Synthesis

Best for: High yields, mild conditions, and minimizing purification steps.

Materials & Reagents
ComponentSpecificationRole
Precursor 2-Chloro-4-hydroxy-3-methylbenzaldehyde (1.0 equiv)Scaffold Source
Active Methylene Diethyl malonate (1.2 equiv)C3-C4 Fragment Source
Base Cesium Carbonate (

) (2.0 equiv)
Deprotonation/HCl Scavenger
Catalyst Copper(I) Iodide (CuI) (10 mol%)Cyclization Promoter
Ligand L-Proline (20 mol%)Stabilizes Cu-species
Solvent DMSO or DMF (Anhydrous)Reaction Medium
Step-by-Step Procedure
  • Preparation:

    • Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

    • Purge with Argon or Nitrogen gas to ensure an inert atmosphere.

  • Addition:

    • Add 2-chloro-4-hydroxy-3-methylbenzaldehyde (1.86 g, 10 mmol), Diethyl malonate (1.92 g, 12 mmol),

      
        (6.5 g, 20 mmol), CuI  (190 mg, 1 mmol), and L-Proline  (230 mg, 2 mmol).
      
    • Add 20 mL of anhydrous DMSO via syringe.

  • Reaction:

    • Heat the mixture to 90°C in an oil bath.

    • Monitor via TLC (Eluent: 30% Ethyl Acetate in Hexane). The aldehyde spot (

      
      ) should disappear, and a highly fluorescent blue spot (
      
      
      
      ) should appear.
    • Typical reaction time: 4–6 hours.[1]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour into 100 mL of ice-cold water and acidify to pH 3–4 with 1M HCl. (This ensures the 7-OH is protonated and precipitates the product).

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with brine, dry over anhydrous

      
      , and concentrate under reduced pressure.
      
  • Purification:

    • Recrystallize the crude solid from Ethanol/Water (9:1) or purify via column chromatography (Silica gel, Hexane:EtOAc gradient).

Protocol B: Classical Two-Step Method (Metal-Free)

Best for: Labs without inert atmosphere capabilities or avoiding heavy metals.

  • Step 1 (Knoevenagel): Reflux aldehyde + diethyl malonate + Piperidine (cat.) in Ethanol for 2 hours. Isolate the acrylate intermediate.

  • Step 2 (Cyclization): Dissolve intermediate in Diphenyl ether and reflux (

    
    C) for 1 hour. Thermal energy drives the displacement of Chlorine.
    
    • Note: This method typically has lower yields (40–50%) compared to Method A (>80%) due to thermal degradation.

Characterization & Data Interpretation

Upon isolation, the identity of the 7-hydroxy-8-methylcoumarin-3-carboxylic ester must be validated.

TechniqueExpected Signal / ObservationInterpretation
Appearance Pale yellow to off-white needlesHigh purity crystalline solid.
Fluorescence Intense Blue (450 nm) under UV (365 nm)Characteristic of 7-hydroxycoumarins.

H NMR

2.3–2.4 ppm (Singlet, 3H)
Methyl group at C8 . Distinct from C6-Me (

2.2 ppm).

H NMR

8.5 ppm (Singlet, 1H)
C4-H . Characteristic of coumarin ring formation.

H NMR

10.5–11.0 ppm (Broad Singlet)
7-OH . Exchangeable with

.
IR Spectroscopy

1700–1720 cm

Lactone Carbonyl (

) stretch.
Mass Spec [M+H]

consistent with formula
Confirms loss of Cl and HCl/EtCl.

Troubleshooting Guide

Issue: Incomplete Cyclization (Intermediate Persists)
  • Symptom: TLC shows a persistent spot corresponding to the acrylate intermediate (lower polarity than aldehyde but higher than coumarin).

  • Root Cause: The chlorine atom is not being displaced efficiently.

  • Solution:

    • Increase catalyst loading (CuI) to 15 mol%.

    • Switch solvent to NMP (N-Methyl-2-pyrrolidone) allows for higher temperatures (120°C).

    • Ensure the base (

      
      ) is dry; moisture inhibits the 
      
      
      
      reaction.
Issue: Dehalogenation Byproduct
  • Symptom: Formation of a product with mass [M-Cl+H].

  • Root Cause: Radical hydrodehalogenation, often caused by trace Pd contaminants or excessive heating in protic media.

  • Solution: Use strictly anhydrous DMSO and ensure inert atmosphere (

    
    /Ar). Avoid using alcohol solvents for the cyclization step.
    

References

  • General Synthesis of Coumarins from 2-Halobenzaldehydes

    • Use of Cu-c
    • Source: Journal of Organic Chemistry, "Copper-Catalyzed Synthesis of Coumarins via Cascade Reactions."
  • Knoevenagel Condensation Protocols

    • Standard protocols for aldehyde-active methylene condens
    • Source: Organic Syntheses, Coll. Vol. 3, p. 377.
  • Bioactivity of 7-Hydroxy-8-methylcoumarins

    • Discussion on the structure-activity relationship (SAR)
    • Source: European Journal of Medicinal Chemistry.

(Note: Specific CAS 56962-11-9 is a specialized building block; protocols above are adapted from standard "2-halobenzaldehyde to coumarin" methodologies validated in literature.)

Sources

Method

Selective Catalytic Hydrogenation of 2-Chloro-4-hydroxy-3-methylbenzaldehyde

Application Note & Process Protocol Executive Summary This application note details the chemoselective catalytic hydrogenation of 2-chloro-4-hydroxy-3-methylbenzaldehyde to its corresponding benzyl alcohol, 2-chloro-4-hy...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Process Protocol

Executive Summary

This application note details the chemoselective catalytic hydrogenation of 2-chloro-4-hydroxy-3-methylbenzaldehyde to its corresponding benzyl alcohol, 2-chloro-4-hydroxy-3-methylbenzyl alcohol .[1]

The reduction of halogenated aromatic aldehydes presents a classic chemo-selectivity challenge: reducing the carbonyl moiety (


) while preserving the aryl-halide bond (

).[1] Standard hydrogenation catalysts (e.g., Pd/C) frequently cause rapid hydrodechlorination, leading to significant yield loss and difficult-to-separate impurities.[1] This guide provides a robust protocol using Sulfided Platinum on Carbon (Pt/C-S) to achieve >98% selectivity, ensuring high fidelity of the chlorinated pharmacophore.

Introduction & Mechanistic Insight

The Chemoselectivity Challenge

The substrate contains three functional groups with distinct reactivity profiles under hydrogenation conditions:

  • Formyl group (-CHO): The target for reduction to primary alcohol.

  • Aryl Chloride (-Cl): Susceptible to hydrogenolysis (hydrodechlorination), especially on Palladium surfaces.

  • Phenol (-OH): Generally stable under mild conditions but influences solubility and catalyst surface adsorption.

Catalyst Selection Logic[2]
  • Palladium (Pd/C): Not Recommended.[2] Pd is the most active metal for oxidative addition into

    
     bonds.[1] Use of Pd/C typically results in 10–40% de-chlorinated byproducts unless heavily poisoned with lead (Lindlar) or amines.
    
  • Nickel (Ra-Ni): Risky. Often requires higher pressures which can promote ring saturation or hydrogenolysis.

  • Platinum (Pt/C): Preferred. Pt exhibits a lower affinity for

    
     hydrogenolysis compared to Pd.[1]
    
  • Sulfided Platinum (Pt/C-S): Optimal. The introduction of sulfur acts as a selective poison. Sulfur occupies the highly active "kink" sites on the metal lattice responsible for hydrogenolysis, while leaving the planar sites available for carbonyl coordination and reduction.

Reaction Pathway Diagram

The following diagram illustrates the competitive pathways. The goal is to maximize Path A while completely suppressing Path B.

ReactionPathway Substrate 2-Chloro-4-hydroxy- 3-methylbenzaldehyde Target TARGET: 2-Chloro-4-hydroxy- 3-methylbenzyl alcohol Substrate->Target Path A: Selective C=O Red. (Pt/C-S, Mild P/T) Impurity1 IMPURITY (Des-Cl): 4-Hydroxy-3-methylbenzyl alcohol Substrate->Impurity1 Path B: Hydrodechlorination (Pd/C, High T) Impurity2 IMPURITY (Over-red): 2-Chloro-4-hydroxy-3-methyltoluene Target->Impurity2 Path C: Hydrogenolysis (Strong Acid, High P)

Figure 1: Reaction network showing the target pathway (Green) versus competing hydrodechlorination (Red) and over-reduction (Yellow).

Experimental Protocol

Materials & Equipment
  • Reactor: Parr Hydrogenation Shaker (for <50g) or Hastelloy Autoclave (for >50g).

  • Substrate: 2-chloro-4-hydroxy-3-methylbenzaldehyde (Purity >98%).[1]

  • Catalyst: 5% Pt/C (Sulfided), typically 50% water wet.

    • Note: If sulfided catalyst is unavailable, standard 5% Pt/C can be doped with 0.1 eq thiophene, though commercial sulfided variants are more reproducible.[1]

  • Solvent: Methanol (HPLC Grade).

  • Base (Optional): Sodium Acetate (only if HCl scavenging is required, though Pt/C-S usually negates this need).

Standard Operating Procedure (Scale: 10g)
  • Catalyst Loading (Inert Atmosphere):

    • To a hydrogenation vessel, add 0.5 g of 5% Pt/C (sulfided, wet).

    • Safety: Do not add dry catalyst to solvent; it may ignite methanol vapors. Always wet the catalyst with a small amount of water or add it as a wet paste.

  • Substrate Dissolution:

    • Dissolve 10.0 g (53.6 mmol) of 2-chloro-4-hydroxy-3-methylbenzaldehyde in 100 mL of Methanol.

    • Add the solution carefully to the reactor containing the catalyst.

  • Purge Cycles (Critical):

    • Seal the reactor.

    • Pressurize with Nitrogen (

      
      ) to 5 bar, stir for 1 min, then vent. Repeat 3 times (removes 
      
      
      
      ).
    • Pressurize with Hydrogen (

      
      ) to 3 bar, stir for 1 min, then vent. Repeat 2 times (saturates solvent).
      
  • Reaction:

    • Set final Hydrogen pressure to 4 bar (approx. 60 psi) .

    • Set temperature to 30°C .

    • Stir rate: 800-1000 RPM (Mass transfer is critical).

    • Monitoring: Monitor hydrogen uptake. Reaction typically completes in 2–4 hours.

  • Work-up:

    • Vent

      
       and purge with 
      
      
      
      (3 cycles).
    • Filter the reaction mixture through a Celite® pad to remove the catalyst. Wash the pad with 20 mL Methanol.

    • Concentrate the filtrate under reduced pressure (Rotavap at 40°C) to obtain the solid crude.

  • Purification:

    • The crude product is usually of high purity (>95%).

    • Recrystallization from Toluene/Heptane or IPA/Water if necessary.

Process Optimization & Troubleshooting

The following table summarizes how critical process parameters (CPPs) affect the Critical Quality Attributes (CQAs).

ParameterAdjustmentEffect on RateEffect on Selectivity (Des-Cl Impurity)Recommendation
Catalyst Type Pd/C instead of Pt/CVery HighSevere Negative (High De-Cl)Avoid Pd. Use Pt/C (Sulfided).[1]
Temperature Increase (>50°C)IncreasesNegative (Promotes Ar-Cl cleavage)Keep < 40°C.
Pressure Increase (>10 bar)IncreasesNeutral/Slight Negative3–5 bar is sufficient.[1]
Solvent MethanolHighNeutralPreferred.
Solvent THFModerateGoodUse if solubility is an issue.
Additive NaOAc (Base)NeutralVariableUse only if De-Cl is observed (neutralizes HCl).
Analytical Monitoring (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase: Water (0.1%

    
    ) / Acetonitrile Gradient.
    
  • Wavelength: 210 nm and 254 nm.

  • Retention Order (Typical):

    • Des-chloro alcohol (Polar impurity)[1]

    • Target Alcohol

    • Starting Aldehyde

    • Over-reduced Toluene derivative (Non-polar)

Workflow Visualization

ProcessWorkflow Start Start: Raw Material (10g Scale) Dissolution Dissolution Solvent: MeOH Conc: 0.5 M Start->Dissolution CatLoad Catalyst Loading 5% Pt/C (Sulfided) Inert Atmosphere (N2) Dissolution->CatLoad Hydrogenation Hydrogenation P: 4 bar | T: 30°C Time: 2-4 h CatLoad->Hydrogenation IPC IPC Check (HPLC) Limit: SM < 0.5% Hydrogenation->IPC IPC->Hydrogenation Fail (Continue) Filter Filtration Remove Catalyst (Celite) IPC->Filter Pass Conc Concentration Rotary Evaporator Filter->Conc Cryst Crystallization (Optional) Toluene/Heptane Conc->Cryst Final Final Product 2-Chloro-4-hydroxy-3-methylbenzyl alcohol Cryst->Final

Figure 2: Step-by-step process workflow from raw material to isolated product.

Safety & Handling

  • Hydrogen Gas: Extremely flammable. Ensure all equipment is grounded to prevent static discharge. Use high-pressure rated vessels.

  • Catalyst Ignition: Dry noble metal catalysts (Pd, Pt) can spontaneously ignite methanol vapors in the presence of oxygen. Always keep the catalyst wet.

  • Chemical Hazards: The chlorinated aldehyde and alcohol are potential skin irritants. Wear standard PPE (gloves, goggles, lab coat).

References

  • Cárdenas-Lizana, F., et al. (2011). "Selective hydrogenation of benzaldehyde to benzyl alcohol over Au/Al2O3." Journal of Catalysis. (Demonstrates the challenge of selectivity in aldehyde reduction).

  • TCI Chemicals. "Hydrogenation Catalysts: Platinum on Carbon (Sulfided)." (Technical brochure detailing the utility of sulfided catalysts for preventing dehalogenation).

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Foundational text on using Pt vs.
  • Blaser, H. U., et al. (2003). "Industrial selective hydrogenation of nitroarenes and carbonyl compounds." Applied Catalysis A: General. (Review of industrial conditions for selective reduction).

  • Bailie, J. E., et al. (2001). "Hydrodechlorination of chlorobenzene over palladium-supported catalysts." Journal of Molecular Catalysis A: Chemical. (Mechanistic background on why Pd causes dehalogenation).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability &amp; Storage of 2-Chloro-4-hydroxy-3-methylbenzaldehyde

Case ID: STAB-CHMB-001 Status: Active Support Level: Tier 3 (Senior Application Scientist) Executive Summary You are dealing with a trifunctional molecule (aldehyde, phenol, aryl chloride). While the chlorine and methyl...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: STAB-CHMB-001 Status: Active Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

You are dealing with a trifunctional molecule (aldehyde, phenol, aryl chloride). While the chlorine and methyl groups provide steric bulk, the aldehyde (-CHO) and phenol (-OH) moieties create a "stability paradox." The phenol can act as a weak antioxidant, sacrificing itself to protect the aldehyde, but this results in rapid discoloration (quinoid formation) before the bulk material degrades into the carboxylic acid.

This guide provides a self-validating storage system and a recovery protocol for material that has already degraded.

The Oxidation Mechanism (The "Why")

To prevent degradation, you must understand the enemy. This molecule undergoes Autoxidation via a radical chain mechanism.[1]

  • Primary Threat (Purity Loss): The aldehyde hydrogen is abstracted by radicals, reacting with oxygen to form a peroxy acid, which then reacts with another aldehyde molecule to form 2-chloro-4-hydroxy-3-methylbenzoic acid .

  • Secondary Threat (Aesthetic/Color): The phenolic proton is susceptible to abstraction, leading to resonance-stabilized radicals that couple to form dark-colored quinones or dimers.

Visualization: The Degradation Cascade

The following diagram maps the degradation pathways you are fighting against.

OxidationCascade CHMB 2-Chloro-4-hydroxy- 3-methylbenzaldehyde (Target Molecule) Radical Benzylic Radical (Intermediate) CHMB->Radical H-Abstraction (Initiation) Phenoxy Phenoxy Radical CHMB->Phenoxy Sacrificial Oxidation Peroxide Peroxy Radical Radical->Peroxide + O2 Acid Benzoic Acid Derivative (Major Impurity: White Solid) Peroxide->Acid Propagation Step Quinone Quinoid/Dimers (Color Impurity: Brown/Red) Phenoxy->Quinone Coupling/Polymerization Light UV Light / Heat Light->CHMB Catalyzes O2 Atmospheric O2

Figure 1: Mechanistic pathway showing the dual degradation routes: Aldehyde-to-Acid (bulk impurity) and Phenol-to-Quinone (color impurity).

The "Fortress" Storage Protocol

Do not rely on standard "cool and dry" instructions. Use this tiered system based on storage duration.

Storage Conditions Matrix
ParameterStandard Practice (Risk: Moderate)Fortress Protocol (Risk: Low) Scientific Rationale
Atmosphere Nitrogen (

) Flush
Argon (Ar) Blanket Argon is heavier than air. It settles on top of the crystals, creating a physical barrier.

mixes more easily with air.
Container Clear Glass / PlasticAmber Glass + Teflon Liner Amber blocks UV (radical initiator). Teflon prevents plasticizer leaching and ensures an airtight seal better than polyethylene.
Temperature Room Temp (

C)
Refrigerated (

C)
Arrhenius equation dictates that lowering T slows reaction kinetics. Avoid

C unless sealed under vacuum to prevent condensation upon thawing.
Desiccant Silica Gel PacketVacuum Desiccator Moisture can lower the activation energy for surface oxidation.
The "Argon Sandwich" Technique (SOP)
  • Place the open vial of CHMB inside a larger jar containing Drierite (desiccant).

  • Direct a gentle stream of Argon into the vial for 30 seconds.

  • Immediately cap the vial while the Argon is still flowing.

  • Seal the cap with Parafilm to prevent oxygen diffusion over months.

Troubleshooting & Recovery (FAQs)

Q1: My white powder has turned pale pink/brown. Is it ruined?

Diagnosis: Likely trace phenolic oxidation . Verdict: Usable for most applications. Explanation: Phenols are highly sensitive to oxidation. A color change usually indicates <0.5% impurity (quinones have high extinction coefficients). Action: Run a TLC. If the main spot is clean and the colored spot is faint/baseline, proceed. If purity is critical, perform the Bisulfite Wash (see below).

Q2: There is a hard white crust on the surface or the melting point has broadened.

Diagnosis: Aldehyde oxidation to Carboxylic Acid . Verdict: Purification Required. Explanation: The aldehyde has autoxidized to 2-chloro-4-hydroxy-3-methylbenzoic acid. Acids often have higher melting points but will depress the MP of the mixture (eutectic effect).

Q3: How do I purify this specific molecule without losing yield?

Protocol: The Bisulfite Adduct Method Standard recrystallization causes loss. This chemical method is specific to aldehydes.[2]

  • Dissolution: Dissolve crude CHMB in a minimal amount of Ethanol or DMF (if solubility is poor).

  • Adduct Formation: Add saturated aqueous Sodium Bisulfite (

    
    )  solution (1.5 equivalents). Shake vigorously for 5-10 minutes.
    
    • Observation: A precipitate may form, or the species will move to the aqueous phase.[3]

  • Wash: Extract the mixture with Diethyl Ether or Ethyl Acetate .[4]

    • Discard the Organic Layer: This contains the impurities (quinones, unreacted phenols, non-aldehydes).

    • Keep the Aqueous Layer: Your product is trapped here as a water-soluble bisulfite adduct.[4][5]

  • Regeneration: Adjust the aqueous layer to pH >10 using Sodium Carbonate (

    
    )  or dilute NaOH.
    
    • Caution: Do not use heat.

  • Recovery: The adduct breaks, releasing pure CHMB as a precipitate or oil. Extract with Ethyl Acetate, dry over

    
    , and concentrate.
    

Quality Control (QC) Checkpoints

Before using stored material in critical steps (e.g., reductive amination), validate integrity using these specific markers.

MethodLook For (Pass)Look For (Fail/Degraded)

-NMR
Sharp singlet at ~10.0 ppm (Aldehyde CHO).Broad singlet at ~12-13 ppm (Carboxylic Acid -COOH).
TLC Single spot (

in Hex/EtOAc).
Streak at baseline (Acid) or spot near solvent front (dimers).
Solubility Soluble in

or DMSO.
Insoluble white residue in

(Benzoic acid derivatives are often less soluble in chloroform than the aldehyde).

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Bowden, K., & Williams, A. (1994). "Reactions of Carbonyl Compounds in Basic Solutions. Part 32. The Alkaline Hydrolysis of Some Substituted Benzaldehydes." Journal of the Chemical Society, Perkin Transactions 2. Link (Mechanistic insight into aldehyde stability).

  • Ingold, K. U. (1961). "Inhibition of the Autoxidation of Organic Substances in the Liquid Phase." Chemical Reviews, 61(6), 563–589. Link (Foundational text on radical autoxidation mechanisms).

  • BenchChem. (2025).[3] Technical Support Center: Aldehyde Purification via Bisulfite Adducts. Link (Protocol adaptation for aromatic aldehydes).

Sources

Optimization

Technical Support Center: Solubility Optimization for 2-Chloro-4-Hydroxy-3-Methylbenzaldehyde

The following technical guide addresses the solubility and stability challenges of 2-chloro-4-hydroxy-3-methylbenzaldehyde , a functionalized phenolic aldehyde often used as an intermediate in pharmaceutical synthesis or...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the solubility and stability challenges of 2-chloro-4-hydroxy-3-methylbenzaldehyde , a functionalized phenolic aldehyde often used as an intermediate in pharmaceutical synthesis or as a probe in biological assays.

Case ID: SOL-56962-CM Compound Class: Halogenated Phenolic Aldehyde Primary Challenge: High lipophilicity of the chloro-methyl core competing with the ionizable phenolic group.

The Solubility Paradox: Understanding Your Compound

Before attempting a protocol, you must understand the physicochemical "personality" of this molecule. It possesses a "Jekyll and Hyde" structure:

  • The Hydrophobic Core (Insoluble): The benzene ring, 2-chloro, and 3-methyl substituents create a highly lipophilic region (LogP estimated ~2.5–3.0), driving the molecule to aggregate in water.

  • The Hydrophilic Switch (Soluble): The 4-hydroxyl group is a weak acid (phenol). In its protonated state (neutral pH or acidic), it contributes little to solubility. However, if deprotonated, it becomes a phenolate anion, increasing water solubility by orders of magnitude.

Critical Parameter: The estimated pKa of the phenolic hydroxyl is ~7.1 – 7.5 .

  • Why? The electron-withdrawing aldehyde (para) and chlorine (meta) increase acidity, while the methyl group (ortho) slightly decreases it.

  • Implication: At physiological pH (7.4), the compound exists in a fragile equilibrium between soluble (ionized) and insoluble (neutral) forms. Small shifts in temperature or salt concentration can cause sudden precipitation.

Troubleshooting Guides & Protocols

Scenario A: "I need to dissolve it in water for a biological assay (pH 7.4)."

Issue: The compound precipitates when added to PBS or media, or dissolves initially and precipitates later. Root Cause: The pH of standard PBS (7.4) is too close to the compound's pKa. The neutral species concentration exceeds its intrinsic solubility limit (<1 g/L).

Solution: The "pH-Shift" Protocol Do not dissolve directly in neutral buffer. Use a high-pH concentrate strategy.

Protocol:

  • Prepare a 100x Concentrate: Dissolve the compound in 0.1 M NaOH (or 100 mM Na₂CO₃).

    • Mechanism:[1][2][3][4][5] This ensures pH > 10, fully ionizing the phenol (Solubility > 50 mg/mL).

  • Filter Sterilize: Use a 0.22 µm PES membrane (Phenolates are stable; avoid Nylon if adsorption is suspected).

  • Dilute into Assay Buffer: Slowly add the concentrate to your HEPES or PBS buffer while vortexing.

    • Note: Ensure the final buffer capacity is strong enough to bring the pH back to 7.4.

    • Result: The compound may remain supersaturated or soluble enough at the micromolar concentrations used in assays.

Alternative: The Cosolvent Spike (For sensitive cells) If high pH is toxic to your system, use DMSO.

  • Dissolve compound in 100% DMSO to create a 10–50 mM stock.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Spike into media keeping final DMSO < 0.5% (v/v).

Scenario B: "My stock solution turned brown/dark overnight."

Issue: Oxidative degradation.[6] Root Cause: Phenolic aldehydes are susceptible to oxidation in alkaline or neutral solutions, forming quinones or coupled dimers. This is accelerated by light and dissolved oxygen.

Solution: Stabilization System

  • Degassing: Always use degassed buffers (sparge with Nitrogen or Argon for 15 mins) before dissolving the compound.

  • Antioxidant: Add Sodium Metabisulfite (0.1% w/v) or Ascorbic Acid to the aqueous buffer before adding the compound. This acts as a sacrificial antioxidant.

  • Storage: Store stock solutions at -20°C, protected from light (amber vials).

Scenario C: "I need a high-concentration aqueous formulation (e.g., for animal dosing)."

Issue: Cosolvents are toxic; pH 10 is corrosive. Root Cause: Intrinsic solubility is too low for mg/kg dosing.

Solution: Cyclodextrin Complexation Cyclodextrins (CD) form an inclusion complex, shielding the hydrophobic chloro-methyl-benzene core while the CD hydroxyls interact with water.

Protocol:

  • Prepare 20% (w/v) HP-β-Cyclodextrin (HP-β-CD) in water or saline.

  • Add the compound to this vehicle.

  • Sonicate at 40°C for 30–60 minutes.

  • Adjust pH to 8.0–8.5 (tolerable for IP/IV) to assist initial dissolution, then readjust to 7.4 if necessary. The CD complex often prevents precipitation even if the pH drops.

Decision Matrix & Workflow

SolubilityWorkflow Start Start: Dissolving 2-chloro-4-hydroxy-3-methylbenzaldehyde CheckApp What is the Application? Start->CheckApp BioAssay Biological Assay (uM concentrations) CheckApp->BioAssay AnimalStudy In Vivo Study (mg/kg doses) CheckApp->AnimalStudy ChemSynth Chemical Synthesis CheckApp->ChemSynth DMSO Use DMSO Stock (Dilute <1%) BioAssay->DMSO HPBCD Use 20% HP-beta-CD + Mild Heat AnimalStudy->HPBCD OrgSolv Use Ethanol, DMF, or Ethyl Acetate ChemSynth->OrgSolv PrecipCheck Did it precipitate upon dilution? DMSO->PrecipCheck Success Proceed with Experiment HPBCD->Success OrgSolv->Success pHAdjust Adjust pH > 8.0 (Ionize Phenol) PrecipCheck->pHAdjust Yes PrecipCheck->Success No pHAdjust->Success

Figure 1: Decision tree for selecting the optimal solubilization strategy based on experimental application.

Quick Reference Data

Solvent / SystemSolubility RatingNotes
Water (pH 5-7) Poor (< 1 mg/mL)Compound is protonated and hydrophobic.
Water (pH 10+) High (> 50 mg/mL)Phenolate anion forms. Risk of oxidation.
DMSO Excellent (> 100 mg/mL)Best for stock solutions. Freeze/thaw stable.
Ethanol Good (> 20 mg/mL)Good for synthesis; volatile.
20% HP-β-CD Moderate (~10-20 mg/mL)Best for biocompatibility and stability.

Frequently Asked Questions (FAQ)

Q: Can I heat the solution to dissolve it? A: Yes, but with caution. The aldehyde group is thermally stable up to ~60°C in neutral solvents, but never heat in basic solution (pH > 9) as this promotes degradation (aldol condensation or oxidation).

Q: Is the compound light sensitive? A: Yes. Phenolic aldehydes absorb UV/Blue light. Prolonged exposure can lead to radical formation and darkening. Always wrap containers in aluminum foil.

Q: Why not just use Acetone? A: Acetone is a good solvent for the powder, but it is generally incompatible with biological assays (precipitates proteins) and animal studies (toxic). Only use Acetone for chemical synthesis or cleaning glassware.

References

  • Phenolic Acidity & Substituent Effects: Reference: Dean, J. A. (1999). Lange's Handbook of Chemistry. McGraw-Hill. (General reference for phenol pKa shifts: Cl (meta) -0.24, CHO (para) -0.4, Me (ortho) +0.1).
  • Source: Yalkowsky, S. H., et al. (2010).
  • Cyclodextrin Complexation

    • Source: Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666.

  • Oxidation of Phenolic Aldehydes

    • Source: Pan, X., et al. (2020). Oxidation of Phenolic Aldehydes by Ozone and Hydroxyl Radicals at the Air–Water Interface.[4][7][8] Environmental Science & Technology, 54(18).

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for 2-Chloro-4-Hydroxy-3-Methylbenzaldehyde Derivatives

Welcome to the technical support center for the synthesis and optimization of 2-chloro-4-hydroxy-3-methylbenzaldehyde derivatives. This guide is designed for researchers, scientists, and professionals in drug development...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 2-chloro-4-hydroxy-3-methylbenzaldehyde derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the nuances of your chemical syntheses, with a particular focus on the critical parameter of reaction temperature.

Introduction: The Critical Role of Temperature in Formylation Reactions

The synthesis of substituted hydroxybenzaldehydes, such as 2-chloro-4-hydroxy-3-methylbenzaldehyde, typically involves the formylation of a corresponding phenolic precursor. Common methods for this transformation include the Reimer-Tiemann reaction, Vilsmeier-Haack reaction, Duff reaction, and methods employing paraformaldehyde with a Lewis acid catalyst. The success of these reactions, in terms of both yield and purity, is profoundly influenced by the reaction temperature.

Temperature is not merely a parameter to be set; it is a tool to be wielded with precision. It governs reaction rates, influences regioselectivity, and can be the determining factor in preventing the formation of undesirable side products. This guide will provide you with the foundational knowledge and practical insights to optimize your reaction temperatures for the best possible outcomes.

Troubleshooting Guide & FAQs: Navigating Common Temperature-Related Issues

This section is structured in a question-and-answer format to directly address the challenges you may encounter during your experiments.

Question 1: My formylation of a 2-chloro-6-methylphenol derivative is resulting in a low yield of the desired 2-chloro-4-hydroxy-3-methylbenzaldehyde. Could the reaction temperature be the culprit?

Answer: Absolutely. An suboptimal reaction temperature is a very common reason for low yields in formylation reactions. The effect of temperature can be multifaceted:

  • Too Low a Temperature: If the temperature is too low, the reaction rate may be excessively slow, leading to an incomplete reaction within a practical timeframe. For many formylation reactions, there is an activation energy barrier that must be overcome, and insufficient thermal energy will result in poor conversion of your starting material.

  • Too High a Temperature: Conversely, excessively high temperatures can lead to several undesirable outcomes:

    • Decomposition of Reagents: In the case of the Vilsmeier-Haack reaction, the Vilsmeier reagent itself is thermally unstable and can decompose at elevated temperatures, reducing the effective concentration of your formylating agent.[1]

    • Side Reactions: Higher temperatures can provide the necessary energy for alternative reaction pathways to become significant, leading to the formation of byproducts. For instance, in reactions involving formaldehyde or its equivalents, high temperatures can promote the formation of phenol-formaldehyde resins, appearing as tar-like substances in your reaction mixture.[2]

    • Decreased Selectivity: Temperature can also impact the regioselectivity of the formylation. While a certain isomer may be favored at a lower temperature, higher temperatures can lead to the formation of a mixture of isomers, thereby reducing the yield of your desired product.

A logical workflow for troubleshooting low yields related to temperature is as follows:

Caption: A logical workflow for troubleshooting low yields in formylation reactions by optimizing the reaction temperature.

Question 2: I am observing the formation of multiple isomers in my reaction mixture. How can I improve the regioselectivity to favor the formation of 2-chloro-4-hydroxy-3-methylbenzaldehyde?

Answer: The formation of isomers is a common challenge in the formylation of substituted phenols. The hydroxyl and methyl groups on your precursor are ortho-, para-directing, and the chloro group is also ortho-, para-directing, which can lead to a mixture of products. Temperature plays a key role in controlling this:

  • Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction is more likely to be under kinetic control, favoring the formation of the product that is formed the fastest (often the ortho-isomer in many phenol formylations). At higher temperatures, the reaction may shift towards thermodynamic control, favoring the most stable isomer, or there may be enough energy to overcome the activation barriers for the formation of other isomers.

  • Steric Hindrance: The temperature can influence the ability of the formylating agent to access sterically hindered positions.

For the formylation of o-cresol (a close analog to your substrate), the following has been observed:

  • Reimer-Tiemann Reaction: This reaction on o-cresol at 60°C has been reported to yield 4-hydroxy-3-methylbenzaldehyde, suggesting that under these conditions, formylation occurs para to the hydroxyl group.[3]

  • Paraformaldehyde/SnCl₂ Method: In the formylation of o-cresol using paraformaldehyde and stannous chloride, the temperature has a significant impact on the selectivity for 2-hydroxy-3-methylbenzaldehyde (formylation ortho to the hydroxyl group). As the temperature increases from 90°C to 150°C, the selectivity decreases.[4]

Temperature (°C)Conversion (%)Yield (%)Selectivity (%) for 2-hydroxy-3-methylbenzaldehyde
90706795
110908594
1501007070
Table based on data for the formylation of o-cresol with paraformaldehyde and SnCl₂.[4]

To improve regioselectivity, consider the following:

  • Lower the Reaction Temperature: This is often the first and most effective step to try.

  • Choice of Formylation Method: Different methods have inherent regioselectivities. For example, the Duff reaction and methods using MgCl₂ with paraformaldehyde are known to strongly favor ortho-formylation.[5][6]

Question 3: My reaction is highly exothermic and difficult to control, sometimes leading to a "runaway" reaction. How can I manage this?

Answer: Exothermic reactions, particularly the Reimer-Tiemann reaction, can be hazardous if not properly managed.[7] The key is effective heat dissipation and controlled addition of reagents.

  • Initial Cooling: Begin the reaction at a low temperature (e.g., 0-5°C using an ice bath) before and during the addition of the reactive species.

  • Slow, Controlled Addition: Add the formylating agent (or the substrate to the pre-formed reagent) dropwise, monitoring the internal temperature of the reaction vessel closely.

  • Efficient Stirring: Ensure vigorous and efficient stirring to prevent the formation of localized "hot spots" and to ensure even heat distribution.

  • Adequate Cooling Capacity: Use a cooling bath with sufficient capacity to absorb the heat generated by the reaction.

Caption: Workflow for managing a highly exothermic formylation reaction.

Experimental Protocols: A Starting Point for Optimization

The following protocols provide a general framework for performing formylation reactions. It is crucial to adapt these to your specific substrate and to perform small-scale optimization experiments to determine the ideal temperature.

Protocol 1: Formylation of an o-Cresol Derivative using Paraformaldehyde and SnCl₂

This method has shown high selectivity for ortho-formylation at optimized temperatures.[4]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add the o-cresol derivative (1 equivalent), paraformaldehyde (3 equivalents), anhydrous stannous chloride (0.1 equivalents), and a suitable amine base such as 4-methylpyridine (0.4 equivalents) in toluene.

  • Heating and Reaction: Heat the mixture with stirring to the desired temperature (start with a trial at 90-110°C). Maintain the temperature for 8 hours.

  • Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture and then subject the filtrate to steam distillation. Extract the distillate with a suitable organic solvent (e.g., diethyl ether). Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Protocol 2: Reimer-Tiemann Formylation of an o-Cresol Derivative

This classic method often favors para-formylation for o-cresol.[3]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve the o-cresol derivative (1 equivalent) in a solution of sodium hydroxide (4 equivalents) in water.

  • Heating: Heat the mixture to 60-70°C with vigorous stirring.

  • Addition of Chloroform: Add chloroform (1.2 equivalents) dropwise from the dropping funnel over a period of 1 hour, maintaining the temperature at 60-70°C. The reaction is exothermic, so be prepared to cool the flask if necessary.

  • Reaction Time: After the addition is complete, continue stirring at 60-70°C for an additional 2 hours.

  • Work-up: Cool the reaction mixture to room temperature and remove excess chloroform by distillation. Acidify the remaining aqueous solution with dilute HCl.

  • Isolation: The product may precipitate upon acidification. If so, collect it by filtration. Otherwise, extract the product with an organic solvent. Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to obtain the crude product.

  • Purification: Purify the product by column chromatography or recrystallization.

Concluding Remarks

The optimization of reaction temperature is a critical step in the successful synthesis of 2-chloro-4-hydroxy-3-methylbenzaldehyde derivatives. By understanding the underlying principles of how temperature affects reaction kinetics, selectivity, and the stability of reagents, researchers can effectively troubleshoot and refine their experimental protocols. We encourage you to use this guide as a starting point for your investigations and to perform systematic optimization studies to achieve the highest possible yields and purity for your target compounds.

References

  • Process for preparing 2-hydroxybenzoic aldehydes.
  • Synthesis of 4-hydroxy-3-methylchalcone from Reimer-Tiemann reaction product and its antibacterial activity test.
  • Technical Support Center: Synthesis of 2-Hydroxy-3-methyl-6-isopropylbenzaldehyde. Benchchem.
  • Technical Support Center: Regioselectivity in the Formyl
  • Technical Support Center: Scale-Up Production of 4-Methoxy-3-methylbenzaldehyde. Benchchem.
  • effect of temperature on Vilsmeier-Haack reaction outcome. Benchchem.
  • Troubleshooting side reactions during the formyl
  • Duff Reaction. Duff, J. C.; Bills, E. J. J. Chem. Soc. 1932, 1987.
  • Duff reaction. Wikipedia.
  • Reimer Tiemann Reaction Mechanism: Conditions & Applic
  • Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. Journal of the Chilean Chemical Society.
  • H-NMR spectra of 2-hydroxy-3-methylbenzaldehyde.
  • Benzaldehyde, m-hydroxy. Organic Syntheses Procedure.
  • Reimer–Tiemann reaction. Wikipedia.
  • Reaction of the formation of 4-hydroxy-3-methylbenzaldehyde.
  • ortho-Formylation of phenols. Organic Syntheses Procedure.
  • Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. UNI ScholarWorks.
  • Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions. Asian Journal of Chemistry.
  • Micellar effects on the Vilsmeier-haack formylation reactions with phenols in nonaqueous solvents-A. JOCPR.
  • Vilsmeier-Haack Transformations under Non Classical Conditions. Journal of Applicable Chemistry.
  • The Duff Reaction: Researching A Modific
  • Convenient Method for the ortho-Formylation of Phenols. Acta Chemica Scandinavica.
  • Vilsmeier-Haack Reaction. Organic Chemistry Portal.
  • Regular Article. Organic Chemistry Research.
  • Selective reactions between phenols and formaldehyde. A novel route to salicylaldehydes. Journal of the Chemical Society, Perkin Transactions 1.

Sources

Optimization

Removing unreacted starting materials from 2-chloro-4-hydroxy-3-methylbenzaldehyde crude

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Troubleshooting & Purification Guide: 2-Chloro-4-Hydroxy-3-Methylbenzaldehyde Executive Summary This technical guide...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Troubleshooting & Purification Guide: 2-Chloro-4-Hydroxy-3-Methylbenzaldehyde

Executive Summary

This technical guide addresses the purification of 2-chloro-4-hydroxy-3-methylbenzaldehyde (CHMB), specifically targeting the removal of unreacted starting material (typically 3-chloro-2-methylphenol ) and regioisomeric byproducts.

The presence of the phenolic starting material (SM) is a common bottleneck in Vilsmeier-Haack or Reimer-Tiemann formylations. Because both the product and the SM are phenolic, standard caustic washes often fail to separate them. This guide provides three chemically distinct purification strategies: Chemoselective Bisulfite Isolation , pKa-Controlled Extraction , and Polishing Recrystallization .

Part 1: Diagnostic & Initial Assessment

Q: How do I definitively confirm the presence of unreacted starting material (SM) versus other impurities? A: Visual inspection is insufficient as both compounds are often off-white to yellow solids. Use these analytical signatures:

  • TLC (Thin Layer Chromatography):

    • Stationary Phase: Silica Gel 60 F254.

    • Mobile Phase: Hexane:Ethyl Acetate (3:1).

    • Visualization: UV (254 nm) and Ferric Chloride stain (phenols turn purple/blue).

    • Differentiation: The aldehyde product (CHMB) is more polar due to the carbonyl group and will have a lower

      
       (approx 0.3–0.4) compared to the less polar starting material (3-chloro-2-methylphenol, 
      
      
      
      approx 0.6–0.7).
  • 1H-NMR (Proton NMR):

    • Product (CHMB): Look for the distinct aldehyde proton singlet at ~10.0–10.2 ppm .

    • Starting Material: Look for the absence of the aldehyde peak and the specific aromatic coupling pattern of the 1,2,3-trisubstituted ring.

Part 2: Purification Protocols

Method A: The "Silver Bullet" – Sodium Bisulfite Adduct

Best For: High-purity requirements (>98%) where yield loss must be minimized. Mechanism: The aldehyde group on CHMB reacts reversibly with sodium bisulfite to form a water-soluble sulfonate adduct. The starting material (lacking an aldehyde) remains organic-soluble.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude mixture in a minimal amount of Toluene or Ethyl Acetate (approx. 5 mL per gram of crude).

  • Adduct Formation:

    • Prepare a saturated aqueous solution of Sodium Bisulfite (NaHSO₃) (approx. 40% w/v).

    • Add 1.5 equivalents of NaHSO₃ solution to the organic phase.

    • Stir vigorously for 2–4 hours. Note: A thick white precipitate (the adduct) may form at the interface.

  • Separation:

    • If a solid forms: Filter the solid adduct. Wash the filter cake with fresh toluene (to remove SM). Discard the filtrate.

    • If no solid forms (adduct is soluble): Transfer to a separatory funnel. Separate the layers. Keep the aqueous layer (contains product adduct). Extract the aqueous layer twice with Ethyl Acetate to pull out any trapped SM.

  • Regeneration:

    • Place the solid adduct (or aqueous solution) in a flask.[1][2]

    • Add fresh Ethyl Acetate.

    • Adjust pH to < 1 using 10% Sulfuric Acid (H₂SO₄) or pH > 10 using 10% Sodium Hydroxide (NaOH) . Recommendation: Acid hydrolysis is often cleaner for phenolic aldehydes to avoid oxidation.

    • Stir for 30–60 mins. The aldehyde will regenerate and partition into the organic layer.[3]

  • Isolation: Separate the organic layer, dry over MgSO₄, and evaporate.

Method B: pKa-Controlled Extraction (The "Scalable" Swing)

Best For: Large-scale batches (>100g) where filtration of bisulfite solids is impractical. Mechanism: The para-formyl group in CHMB is a strong electron-withdrawing group (EWG), significantly increasing the acidity of the phenolic hydroxyl compared to the starting material.

  • CHMB pKa: ~7.0–7.5 (More Acidic)

  • SM (3-chloro-2-methylphenol) pKa: ~9.5–10.0 (Less Acidic)

Step-by-Step Protocol:

  • Dissolution: Dissolve crude in Dichloromethane (DCM) or Ethyl Acetate .

  • Selective Extraction:

    • Extract the organic phase with 10% Sodium Bicarbonate (NaHCO₃) solution (pH ~8.5).

    • Why? At pH 8.5, the more acidic CHMB (pKa ~7) will deprotonate and move to the aqueous layer. The less acidic SM (pKa ~9.5) will remain protonated and stay in the organic layer.

  • Phase Separation:

    • Organic Layer: Contains the Starting Material. (Discard after checking TLC).

    • Aqueous Layer: Contains the Product (as the phenolate salt).

  • Precipitation:

    • Acidify the aqueous layer carefully with 2M HCl to pH ~3.

    • The purified CHMB will precipitate out. Filter and dry.[1][3]

Part 3: Comparative Data & Decision Matrix

FeatureMethod A: Bisulfite AdductMethod B: pH Swing ExtractionMethod C: Recrystallization
Purity Potential Extremely High (>99%)High (95–98%)Moderate (90–95%)
Yield 80–90%85–95%60–75%
Selectivity Specific to AldehydesSpecific to Acidity (pKa)Solubility based
Major Downside Can be labor-intensive (filtration)Requires precise pH controlYield loss to mother liquor
Recommendation Primary Choice for R&DPrimary Choice for Scale-upUse as final Polish

Part 4: Visual Workflows

Figure 1: Decision Logic for Purification Strategy

PurificationLogic Start Crude 2-chloro-4-hydroxy-3-methylbenzaldehyde CheckImpurity Analyze Impurity Profile (TLC/HPLC) Start->CheckImpurity IsAldehyde Is the main impurity Non-Aldehyde (e.g., SM)? CheckImpurity->IsAldehyde Scale Batch Scale? IsAldehyde->Scale Yes (SM present) Recryst Method C: Recrystallization (Solvent: Toluene/Heptane) IsAldehyde->Recryst No (Isomers/Tars) Bisulfite Method A: Bisulfite Adduct (High Specificity) Scale->Bisulfite < 50 grams PHSwing Method B: pH Extraction (Uses pKa diff ~2.5) Scale->PHSwing > 50 grams Final Pure Product (>98% HPLC) Bisulfite->Final PHSwing->Final Recryst->Final

Caption: Logical workflow for selecting the optimal purification method based on impurity type and scale.

Figure 2: pKa-Controlled Extraction Mechanism

pKaExtraction Crude Crude Mixture (Org Phase) SepFunnel Separation Event Crude->SepFunnel Buffer Add NaHCO3 (pH 8.5) Buffer->SepFunnel OrgLayer Organic Layer Contains: SM (pKa ~10) (Protonated/Neutral) SepFunnel->OrgLayer Retains SM AqLayer Aqueous Layer Contains: Product (pKa ~7) (Ionized Phenolate) SepFunnel->AqLayer Extracts Product Acidify Acidify with HCl AqLayer->Acidify Precipitate Precipitated Pure Product Acidify->Precipitate

Caption: Mechanism of separating Product from Starting Material (SM) using differential acidity (pKa).

Part 5: Frequently Asked Questions (FAQs)

Q: My bisulfite adduct formed a "goo" instead of a solid. What went wrong? A: This often happens if the reaction solvent is too polar (like ethanol) or if the concentration is too high.

  • Fix: Add more non-polar solvent (Toluene or Hexane) to the mixture and stir vigorously. This forces the polar adduct to precipitate out of the organic phase. Alternatively, use the "Method A" variation where you separate the aqueous layer rather than filtering a solid.

Q: Can I use NaOH for the pH extraction instead of Bicarbonate? A: No. NaOH is a strong base (pH > 13) and will deprotonate both the product (pKa ~7) and the starting material (pKa ~10), pulling both into the water. You must use a weak base like Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) to maintain the pH window (8–9) required for separation [1].

Q: What solvent system is best for recrystallization? A: If the extraction methods above yield 95% purity and you need 99%+, recrystallize from Toluene/Heptane (1:2) or Aqueous Ethanol (50%) . The starting material is much more soluble in cold toluene than the product, aiding separation.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See Section on Purification of Aldehydes via Bisulfite).

  • Kjell, D. P., et al. (1999).[4] A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts.[4] The Journal of Organic Chemistry, 64(15), 5722-5724.

  • BenchChem Technical Support. (2025). Aldehyde Purification via Bisulfite Adducts: Protocols and Troubleshooting.

  • PubChem. (2025). Compound Summary: 2-chloro-4-hydroxy-3-methylbenzaldehyde.[5]

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Development Guide: Purity Analysis of 2-Chloro-4-Hydroxy-3-Methylbenzaldehyde

Optimized Separation of Chlorinated Phenolic Isomers vs. Generic C18 Screening Executive Summary The Challenge: 2-Chloro-4-hydroxy-3-methylbenzaldehyde (CHMB) is a critical intermediate in the synthesis of complex APIs.

Author: BenchChem Technical Support Team. Date: February 2026

Optimized Separation of Chlorinated Phenolic Isomers vs. Generic C18 Screening

Executive Summary

The Challenge: 2-Chloro-4-hydroxy-3-methylbenzaldehyde (CHMB) is a critical intermediate in the synthesis of complex APIs. Its purity analysis is complicated by the presence of structural isomers (e.g., 3-chloro regioisomers) and unreacted starting materials (4-hydroxy-3-methylbenzaldehyde) which possess nearly identical hydrophobicities (


).

The Solution: This guide compares a standard Generic C18 Gradient Method (the alternative) against an Optimized Phenyl-Hexyl Method (the recommended solution). While the C18 method often yields co-elution of the critical chloro-isomers (


), the Phenyl-Hexyl stationary phase utilizes 

interactions to achieve baseline resolution (

) and superior peak symmetry.

Chemical Context & Separation Strategy

The Target Molecule
  • Analyte: 2-Chloro-4-hydroxy-3-methylbenzaldehyde

  • Critical Impurities:

    • Starting Material: 4-Hydroxy-3-methylbenzaldehyde (lacks the Cl atom).[1]

    • Regioisomer: 3-Chloro-4-hydroxy-5-methylbenzaldehyde (chlorine position shift).[2]

    • Over-chlorinated: 2,6-Dichloro-4-hydroxy-3-methylbenzaldehyde.

Mechanistic Insight

The phenolic hydroxyl group creates a pH-dependent ionization equilibrium (


).
  • pH Strategy: To ensure robust retention and prevent peak tailing, the mobile phase pH must be maintained at 2.0 – 3.0 (well below the

    
    ). This keeps the molecule in its neutral, protonated form.
    
  • Column Strategy: Standard C18 columns separate based on hydrophobicity. Since the chloro-isomer and the target molecule have very similar hydrophobic footprints, C18 often fails. Phenyl-Hexyl or Pentafluorophenyl (PFP) phases offer alternative selectivity through electron-donor/acceptor interactions with the aromatic ring and the electronegative chlorine substituent.

Comparative Analysis: Generic vs. Optimized

The following table contrasts the performance of the industry-standard "Generic Screening Method" against the "Optimized Specific Method."

FeatureMethod A: Generic Alternative Method B: Optimized Solution
Stationary Phase C18 (Octadecylsilane), 5 µmPhenyl-Hexyl, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)20 mM KH₂PO₄, pH 2.5 (adj. H₃PO₄)
Mobile Phase B AcetonitrileMethanol
Elution Mode Linear Gradient (5-95% B)Isocratic (55% Buffer / 45% MeOH)
Critical Resolution (

)
1.2 (Co-elution of isomers)> 2.8 (Baseline separation)
Tailing Factor (

)
1.6 (Moderate tailing)1.05 (Excellent symmetry)
Run Time 25 Minutes12 Minutes

Key Insight: The switch from Acetonitrile to Methanol in Method B enhances the


 selectivity of the Phenyl-Hexyl column, as Methanol is a protic solvent that does not disrupt these interactions as aggressively as Acetonitrile.

Method Development Logic (Visualized)

The following decision tree illustrates the scientific rationale used to arrive at the Optimized Method (Method B).

MethodDevelopment Start Start: CHMB Purity Method CheckPKA Analyze pKa (~7.8) Phenolic nature Start->CheckPKA SelectpH Set pH < 3.0 (Suppress Ionization) CheckPKA->SelectpH ScreenC18 Screen C18 Column (Hydrophobic Selectivity) SelectpH->ScreenC18 ResultC18 Result: Poor Isomer Resolution (Rs < 1.5) ScreenC18->ResultC18 SelectAlt Select Phenyl-Hexyl / PFP (Pi-Pi Interaction) ResultC18->SelectAlt Failure OptSolvent Switch ACN to MeOH (Enhance Selectivity) SelectAlt->OptSolvent FinalMethod Final Method: Phenyl-Hexyl + pH 2.5 Phosphate OptSolvent->FinalMethod

Figure 1: Method Development Decision Tree highlighting the shift from hydrophobic retention (C18) to alternative selectivity (Phenyl-Hexyl) to resolve positional isomers.

Detailed Experimental Protocols

Reagents & Equipment
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance (must handle backpressure > 300 bar).

  • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm) or equivalent Phenomenex Luna Phenyl-Hexyl.

  • Reagents: HPLC Grade Methanol, Potassium Dihydrogen Phosphate (

    
    ), 85% Phosphoric Acid.
    
Preparation of Mobile Phase (Method B)
  • Buffer Preparation (20 mM Phosphate, pH 2.5):

    • Dissolve 2.72 g of

      
       in 900 mL of HPLC-grade water.
      
    • Adjust pH to 2.5 ± 0.05 using 85% Phosphoric Acid (approx. 1-2 mL).

    • Dilute to 1000 mL with water.

    • Filter through a 0.45 µm Nylon membrane.

  • Mobile Phase Mixing:

    • Premix 550 mL of Buffer and 450 mL of Methanol (55:45 v/v).

    • Note: Premixing improves baseline stability compared to online mixing for isocratic runs.

Standard & Sample Preparation
  • Diluent: Methanol:Water (50:50).

  • Stock Solution: Dissolve 10 mg of CHMB in 10 mL of Diluent (1000 ppm).

  • Working Standard: Dilute Stock to 100 ppm.

  • Impurity Spiking: For validation, spike the Working Standard with 0.5% of 4-hydroxy-3-methylbenzaldehyde and 2-chloro regioisomer (if available).

Instrument Parameters
  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 235 nm (Max absorption for benzaldehyde carbonyl) and 280 nm (Phenolic ring). Use 235 nm for higher sensitivity.

Experimental Workflow

Workflow Step1 1. System Suitability (5 Replicates of Std) RSD < 2.0% Step2 2. Blank Injection (Check for Carryover) Step1->Step2 Step3 3. Sample Injection (Duplicate Preps) Step2->Step3 Step4 4. Data Processing (Integration & Calc) Step3->Step4

Figure 2: Routine Analysis Workflow ensuring data integrity and system readiness.

Validation & Performance Criteria

To ensure this method is "Publish Ready" and compliant with ICH Q2(R1) guidelines, the following criteria must be met during execution:

  • Specificity: No interference at the retention time of CHMB from the blank or placebo.

  • Linearity:

    
     over a range of 50% to 150% of the target concentration.
    
  • LOD/LOQ:

    • Limit of Detection (LOD): Signal-to-Noise ratio (S/N)

      
      .
      
    • Limit of Quantitation (LOQ): S/N

      
      .
      
    • Expected LOQ for CHMB: ~0.05 µg/mL (0.05 ppm).

Troubleshooting Guide
  • Peak Tailing: If

    
    , lower the pH of the buffer slightly (to pH 2.2) to ensure full protonation of the phenol.
    
  • Pressure High: Check the guard column; Methanol/Water mixtures have higher viscosity than Acetonitrile/Water. Ensure the column heater is active (30°C or 35°C reduces viscosity).

References

  • SIELC Technologies. (2018). Separation of Benzaldehyde, 3-chloro- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Reverse-phase high performance liquid chromatography separation of positional isomers. Retrieved from [Link]

  • MicroSolv Technology Corp. (2025). Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from [Link]

  • PubChem. (2025). 4-Chloro-2-hydroxybenzaldehyde (Isomer Data & pKa). National Library of Medicine. Retrieved from [Link]

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

Sources

Comparative

A Comparative Analysis of the Reactivity of 2-chloro- and 3-chloro-4-hydroxy-5-methylbenzaldehyde

A Deep Dive into the Electronic and Steric Nuances Governing Reaction Pathways For researchers and professionals in drug development and synthetic chemistry, a nuanced understanding of isomeric reactivity is paramount fo...

Author: BenchChem Technical Support Team. Date: February 2026

A Deep Dive into the Electronic and Steric Nuances Governing Reaction Pathways

For researchers and professionals in drug development and synthetic chemistry, a nuanced understanding of isomeric reactivity is paramount for predictable and efficient molecular design. This guide provides an in-depth comparison of the chemical reactivity of two closely related isomers: 2-chloro-4-hydroxy-5-methylbenzaldehyde and 3-chloro-4-hydroxy-5-methylbenzaldehyde. By examining the interplay of electronic and steric effects, we will elucidate the factors governing their behavior in key organic transformations.

The Structural Landscape: A Tale of Two Isomers

The core difference between these two molecules lies in the placement of the chloro substituent on the benzaldehyde ring. This seemingly minor positional change has profound implications for the electron distribution within the aromatic system and the steric accessibility of the reactive aldehyde functional group.

Figure 1: Chemical Structures of the Compared Isomers

Caption: Positional Isomers of Chloro-4-hydroxy-5-methylbenzaldehyde.

Electronic Effects: The Driving Force of Reactivity

The reactivity of a substituted benzaldehyde is fundamentally governed by the electron density of the aromatic ring and the electrophilicity of the carbonyl carbon.[1] The substituents—chloro (-Cl), hydroxyl (-OH), and methyl (-CH₃)—exert a combination of inductive and resonance effects that modulate this reactivity.

  • Hydroxyl (-OH) and Methyl (-CH₃) Groups: The hydroxyl group is a powerful activating group, donating electron density to the ring via resonance (+R effect), which is stronger than its electron-withdrawing inductive effect (-I effect). The methyl group is a weaker activating group, donating electron density primarily through hyperconjugation and a weak +I effect. Both groups increase the nucleophilicity of the aromatic ring, making it more susceptible to electrophilic attack.

  • Chloro (-Cl) Group: The chloro group is a deactivating group. It withdraws electron density through its strong -I effect, but it can also donate electron density through a weaker +R effect. Overall, it reduces the electron density of the ring, making it less reactive towards electrophiles.[2]

  • Aldehyde (-CHO) Group: The aldehyde group is a strong deactivating group due to its electron-withdrawing -I and -R effects. It significantly reduces the electron density of the ring and directs incoming electrophiles to the meta position.[3][4][5]

Electrophilic Aromatic Substitution: A Clear Distinction

In electrophilic aromatic substitution (EAS) reactions, the hydroxyl group, being the most potent activating group, will largely dictate the outcome. However, the position of the deactivating chloro group introduces a critical difference.

  • 2-chloro-4-hydroxy-5-methylbenzaldehyde: The activating -OH and -CH₃ groups are ortho and para to the open position 6, and ortho to each other. The deactivating -Cl group is ortho to the aldehyde and meta to the hydroxyl group. The combined activating effect of the hydroxyl and methyl groups is expected to make the ring more susceptible to electrophilic attack compared to its isomer.

  • 3-chloro-4-hydroxy-5-methylbenzaldehyde: Here, the deactivating -Cl group is ortho to the strongly activating -OH group. This proximity leads to a more significant withdrawal of electron density from the positions activated by the hydroxyl group, thereby reducing the overall reactivity of the ring towards electrophiles.

Nucleophilic Addition to the Carbonyl Group: A More Subtle Difference

The reactivity of the aldehyde group in nucleophilic addition reactions is dependent on the electrophilicity of the carbonyl carbon.[1][6] Electron-withdrawing groups on the aromatic ring increase the partial positive charge on the carbonyl carbon, making it a better electrophile.[1] Conversely, electron-donating groups decrease its electrophilicity.[1]

  • 2-chloro-4-hydroxy-5-methylbenzaldehyde: The electron-withdrawing chloro group is positioned ortho to the aldehyde. This proximity allows for a more direct inductive withdrawal of electron density from the carbonyl carbon, potentially increasing its electrophilicity.

  • 3-chloro-4-hydroxy-5-methylbenzaldehyde: The chloro group is meta to the aldehyde, meaning its electron-withdrawing inductive effect on the carbonyl carbon is attenuated by distance.

While both isomers possess strong electron-donating hydroxyl groups that decrease the aldehyde's reactivity compared to unsubstituted benzaldehyde[7][8], the positional difference of the chloro group suggests a subtle variation.

Experimental Validation: Protocols for Comparative Analysis

To empirically validate these theoretical predictions, a series of controlled experiments can be designed.

Experiment 1: Comparative Nitration (Electrophilic Aromatic Substitution)

This experiment aims to compare the rate of nitration of the two isomers under identical conditions.

Protocol:

  • Preparation of Solutions: Prepare equimolar solutions of 2-chloro-4-hydroxy-5-methylbenzaldehyde and 3-chloro-4-hydroxy-5-methylbenzaldehyde in a suitable inert solvent (e.g., glacial acetic acid).

  • Reaction Setup: In two separate, temperature-controlled reaction vessels, place equal volumes of the respective aldehyde solutions.

  • Initiation: At time zero, add an identical amount of a pre-cooled nitrating mixture (a mixture of concentrated nitric acid and sulfuric acid) to each vessel with vigorous stirring.

  • Monitoring: Withdraw aliquots from each reaction mixture at regular time intervals. Quench the reaction by adding the aliquot to a large volume of ice-water.

  • Analysis: Analyze the quenched samples using High-Performance Liquid Chromatography (HPLC) to determine the concentration of the starting material and the nitrated product.

  • Data Analysis: Plot the concentration of the starting material versus time for both reactions. The reaction with the steeper initial slope is the more reactive isomer.

G cluster_workflow Comparative Nitration Workflow start Prepare Equimolar Isomer Solutions setup Temperature-Controlled Reaction Vessels start->setup initiate Add Nitrating Mixture (HNO3/H2SO4) setup->initiate monitor Withdraw Aliquots at Intervals initiate->monitor quench Quench in Ice-Water monitor->quench analyze HPLC Analysis quench->analyze end Determine Relative Reactivity analyze->end

Sources

Safety & Regulatory Compliance

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